4-Methyl-6-(methylthio)pyrimidin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJKXZSFZWWMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355719 | |
| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16710-11-5 | |
| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-4-METHYL-6-(METHYLTHIO)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Methyl-6-(methylthio)pyrimidin-2-ol
CAS Number: 16710-11-5
This technical guide provides a comprehensive overview of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a heterocyclic organic compound with significant potential for applications in agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a pyrimidine derivative characterized by a methyl group at position 4, a methylthio group at position 6, and a hydroxyl group at position 2 of the pyrimidine ring. It has the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol .[1] This compound exists in tautomeric forms, primarily with 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 16710-11-5 | [2][3][4] |
| Molecular Formula | C6H8N2OS | [1][2][3] |
| Molecular Weight | 156.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| SMILES | CC1=CC(=NC(=O)N1)SC | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound, often isolated as its more stable tautomer 6-Methyl-2-(methylthio)pyrimidin-4-ol, can be achieved through the methylation of a thiouracil precursor.
Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
A common synthetic route involves the S-methylation of 6-methyl-2-thiouracil. The following protocol is adapted from established procedures.
Experimental Protocol:
-
Dissolution: Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.
-
Methylation: Cool the solution in an ice bath and slowly add methyl iodide.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Precipitation: Cool the resulting solution and acidify with a weak acid, such as acetic acid, to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield the final product.
Caption: Synthesis of this compound.
Spectral Data
Table 2: Expected Spectral Data
| Analysis | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl protons (CH₃), methylthio protons (S-CH₃), and the pyrimidine ring proton. |
| ¹³C NMR | Resonances for the carbon atoms of the methyl group, methylthio group, and the pyrimidine ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H, C=O (from tautomer), C=N, and C-S stretching vibrations. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Derivatives of this compound have been characterized, for instance, the ¹H NMR spectrum of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide, a derivative, shows characteristic peaks for the methyl group at 2.13 ppm, the methylene group of the thioacetate at 4.07 ppm, and the pyrimidine ring proton at 5.99 ppm.[5]
Biological Activity and Potential Applications
Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. Research into this compound and its analogs has revealed potential applications in several areas.
Plant Growth Stimulation
Derivatives of 6-methyl-2-(methylthio)pyrimidin-4-ol have demonstrated significant plant growth-stimulating properties.[6][7] These compounds have been shown to be effective at promoting plant growth, indicating their potential use as agrochemicals.[7][8]
Antimicrobial and Antifungal Activity
The pyrimidine scaffold is a common feature in many antimicrobial and antifungal agents. While specific data for the title compound is limited, related pyrimidine derivatives have shown promising activity against various bacterial and fungal strains.
Anticancer and Antiviral Potential
Numerous pyrimidine analogs have been investigated for their potential as anticancer and antiviral drugs.[8] The structural similarity of this compound to nucleobases suggests that it could interfere with nucleic acid synthesis or other cellular processes in cancer cells and viruses. For instance, certain pyrazolo[3,4-d]pyrimidines bearing a methylthio group have been evaluated for their effects on cell proliferation and receptor tyrosine kinase phosphorylation.[9]
Anticonvulsant Activity
Derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing significant activity in preclinical models.[5]
Caption: Potential biological activities of this compound.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile pyrimidine derivative with a range of potential biological activities that warrant further investigation. Its demonstrated efficacy as a plant growth stimulant, coupled with the known antimicrobial, anticancer, and anticonvulsant properties of related compounds, makes it a molecule of significant interest for both agricultural and pharmaceutical research and development. Further studies are needed to fully elucidate its mechanisms of action and to explore its full therapeutic and commercial potential.
References
- 1. achmem.com [achmem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. CAS 16710-11-5 | this compound - Synblock [synblock.com]
- 4. 2(1H)-Pyrimidinone, 4-methyl-6-(methylthio)- (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-6-(methylthio)pyrimidin-2-ol: Molecular Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol. While specific experimental data for this compound is not extensively available in public literature, this paper extrapolates likely characteristics and methodologies based on established knowledge of closely related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this molecule for potential applications in drug discovery and development, given the broad spectrum of biological activities associated with the pyrimidine scaffold.
Molecular Structure and Properties
This compound, with the CAS Number 16710-11-5, is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is substituted with a methyl group at the 4-position, a methylthio group at the 6-position, and a hydroxyl group at the 2-position.
It is crucial to recognize that this compound can exist in tautomeric forms. The "-ol" (hydroxy) form is in equilibrium with its keto tautomer, 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one. In many similar pyrimidine systems, the keto form is the predominant tautomer in the solid state and in solution.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16710-11-5 | Internal Database |
| Molecular Formula | C₆H₈N₂OS | Internal Database |
| Molecular Weight | 156.21 g/mol | Internal Database |
| Canonical SMILES | CS C1=NC(O)=NC(=C1)C | Internal Database |
| InChI Key | Not Available | - |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol specifically for this compound has not been identified in the current literature. However, based on established pyrimidine synthesis methodologies, a plausible synthetic route can be proposed. The most common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a urea or thiourea derivative.[3]
Proposed Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
A likely precursor for the target molecule is 4-methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one, which can then be methylated at the sulfur atom.
Experimental Protocol:
Step 1: Synthesis of 4-Methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate.
-
Addition of Thiourea: To the resulting solution, add thiourea and reflux the mixture for several hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: S-Methylation to yield 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
-
Reaction Setup: Dissolve the 4-methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one from Step 1 in an aqueous solution of a base (e.g., sodium hydroxide).
-
Methylation: Cool the solution in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise with stirring.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Acidify the solution with a weak acid (e.g., acetic acid) to precipitate the S-methylated product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
A similar procedure has been successfully used for the synthesis of the isomeric compound, 6-methyl-2-(methylthio)pyrimidin-4-ol.[4][5]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Singlet for the methyl group protons (around δ 2.2-2.5 ppm).- Singlet for the methylthio group protons (around δ 2.5-2.8 ppm).- Singlet for the pyrimidine ring proton (around δ 6.0-6.5 ppm).- Broad singlet for the N-H proton (if in keto form, highly variable, δ > 10 ppm). |
| ¹³C NMR | - Signal for the methyl carbon (around δ 15-25 ppm).- Signal for the methylthio carbon (around δ 10-20 ppm).- Signals for the pyrimidine ring carbons (in the range of δ 100-170 ppm).- Signal for the carbonyl carbon (if in keto form, around δ 160-170 ppm). |
| IR | - N-H stretching vibration (if in keto form, around 3200-3400 cm⁻¹).- C=O stretching vibration (if in keto form, around 1650-1700 cm⁻¹).- C=N and C=C stretching vibrations (around 1500-1650 cm⁻¹).- C-H stretching and bending vibrations. |
| Mass Spec | - Molecular ion peak (M⁺) at m/z = 156. |
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been specifically reported. However, the pyrimidine nucleus is a fundamental component of many biologically active molecules, including pharmaceuticals and natural products. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological properties, including:
-
Anticancer Activity: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis.[6] Some have also been shown to inhibit specific kinases involved in cancer cell proliferation.[7]
-
Antimicrobial Activity: Pyrimidine derivatives have been developed as antibacterial and antifungal agents.[8]
-
Anti-inflammatory Activity: Certain pyrimidine compounds have demonstrated anti-inflammatory effects.
-
Antiviral Activity: The pyrimidine core is present in several antiviral drugs, including those used to treat HIV.[9]
Given this precedent, it is plausible that this compound could exhibit biological activity. A logical starting point for investigating its potential would be to screen it against a panel of cancer cell lines and microbial strains.
Diagram 2: Potential Biological Screening Workflow
Caption: A logical workflow for the initial biological evaluation.
Conclusion
This compound is a pyrimidine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles for pyrimidine synthesis. The predicted spectroscopic data can aid in the characterization of the synthesized compound. The broad biological activities of the pyrimidine class of molecules suggest that this compound is a worthwhile candidate for screening in various disease models. This technical guide serves as a starting point for researchers to unlock the potential of this and related novel pyrimidine structures.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physical characteristics. Furthermore, data for structurally similar compounds are presented to offer a comparative context.
Core Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂OS | [1][2] |
| Molecular Weight | 156.21 g/mol | [2] |
| CAS Number | 16710-11-5 | [1][2] |
| Storage Conditions | Sealed in dry, Room Temperature | [2] |
Safety Information
The compound is associated with the following hazard and precautionary statements:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P202, P261, P262, P264+P265, P273, P280.[2]
Comparative Physical Properties of Related Pyrimidine Derivatives
To provide a frame of reference, the following table outlines the physical properties of structurally related pyrimidine compounds. These values may offer an approximation of the expected properties for this compound.
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |
| 2-(Methylthio)pyrimidin-4-ol | 200.0 - 204.0 | 301.2 @ 760 mmHg | 7.80 (Predicted) | DMSO (Slightly), Methanol (Slightly)[3] |
| 2-(methylthio)pyrimidine-4,6-diol | >300 | Not Available | 4.06 (Predicted) | Ethyl Acetate, Ethanol, Methanol[4][5] |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 59 - 60 | Not Available | Not Available | Not Available[6] |
| 4,6-Diamino-2-(methylthio)pyrimidine | 187 - 191 | Not Available | Not Available | Not Available[7] |
Experimental Protocols
Detailed methodologies for determining the primary physical properties of a solid organic compound are provided below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[8]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[3]
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[3][8]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.[8]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Boiling Point Determination (for Solids)
For solid compounds that can be melted and do not decompose upon heating, the boiling point can be determined using a micro method.
Apparatus:
-
Thiele tube or other heating bath[9]
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
A small amount of the solid is placed in the test tube and gently heated until it melts.
-
The sealed capillary tube is inverted (open end down) and placed into the molten liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[10]
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.[11]
Apparatus:
-
Flasks with stoppers
-
Shaking incubator or orbital shaker, temperature-controlled
-
Centrifuge or filtration system
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the sample to be analyzed.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable and validated analytical method.[11]
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[13]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.[14]
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers[14]
-
Burette
-
Stirring plate and stir bar
-
Beaker or titration vessel
Procedure:
-
Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[14]
-
Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.
Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.
References
- 1. scribd.com [scribd.com]
- 2. store.astm.org [store.astm.org]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. westlab.com [westlab.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS No. 16710-11-5). Due to the limited availability of specific experimental data for this compound, this document synthesizes information from publicly available data for the target molecule and draws inferences from the well-documented chemistry of structurally related pyrimidine derivatives. The guide covers physicochemical properties, potential synthetic routes, characteristic spectral data, and a discussion of potential biological activities. All quantitative data is presented in structured tables, and detailed, generalized experimental protocols are provided. Diagrams illustrating key chemical logic and potential synthetic pathways are included to facilitate understanding.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The subject of this guide, this compound, is a substituted pyrimidine with functional groups that suggest a potential for diverse chemical reactivity and biological interactions. The presence of a hydroxyl group, a methylthio group, and a methyl group on the pyrimidine core makes it an interesting candidate for further investigation in drug development and as a building block in organic synthesis. This document aims to consolidate the available information and provide a predictive framework for the chemical behavior of this molecule.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. While some data is available from chemical suppliers, other values are estimated based on the properties of analogous compounds.
| Property | Value | Source |
| CAS Number | 16710-11-5 | |
| Molecular Formula | C₆H₈N₂OS | |
| Molecular Weight | 156.21 g/mol | |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be slightly soluble in polar organic solvents like DMSO and methanol. | Inferred from related compounds |
| pKa | Not available | - |
Synthesis and Reactivity
General Synthetic Approach
A common and effective method for the synthesis of 2-thiouracil derivatives involves the condensation of a β-ketoester with thiourea. For the target molecule, a plausible precursor would be a β-ketoester with a methyl group at the appropriate position. Subsequent S-methylation would yield the final product.
An In-depth Technical Guide to 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a pyrimidine derivative of interest in medicinal chemistry and agrochemical research.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is also commonly known by its synonym, 6-Methyl-2-(methylthio)pyrimidin-4-ol.
| Property | Value | Reference |
| CAS Number | 6328-58-1 | [1] |
| Molecular Formula | C6H8N2OS | [2] |
| Molecular Weight | 156.21 g/mol | [2] |
| Appearance | Colorless solid | [1] |
| SMILES | CC1=CC(=NC(=O)N1)SC | [2] |
Synthesis of this compound
A detailed and efficient method for the synthesis of this compound has been reported, starting from 6-Methyl-2-thiouracil.
Experimental Protocol
Materials:
-
6-Methyl-2-thioxasulfinyl-1,2,3,4-tetrahydropyrimidin-4-one (6-Methyl-2-thiouracil) (98%)
-
Sodium hydroxide (97%)
-
Iodomethane
-
Water
-
Ice
Procedure: [1]
-
A suspension of sodium hydroxide (15.7 g, 381 mmol) in 500 mL of water is stirred for 10 minutes at room temperature.
-
To this suspension, 6-Methyl-2-thioxasulfinyl-1,2,3,4-tetrahydropyrimidin-4-one (53.5 g, 369 mmol) is added, and the mixture is stirred for 10 minutes until complete dissolution.
-
Iodomethane (28.99 mL, 461 mmol) is then added dropwise to the solution.
-
The reaction mixture is stirred for 4 hours at room temperature.
-
Upon completion of the reaction, the resulting colorless solid is collected by filtration.
-
The solid is washed with ice-cold water (2 x 100 mL).
-
The final product, 6-methyl-4-hydroxy-2-methylthiopyrimidine, is dried under vacuum at 60 °C.
This procedure yields a high purity product (98% yield)[1].
Biological Activities and Potential Applications
Derivatives of this compound have shown promising biological activities, particularly as plant growth stimulants and antimicrobial agents.
Plant Growth Stimulant Activity
Novel 2-amino-substituted derivatives of 6-methylpyrimidin-4-ol, synthesized from the parent compound, have demonstrated significant plant growth-stimulating properties. These derivatives exhibited activities ranging from 46-93% compared to the standard heteroauxin[3]. This suggests the potential for developing novel plant growth regulators based on this chemical scaffold.
Antimicrobial Potential
Experimental and Logical Workflows
To facilitate further research and development, the following workflows are proposed.
Synthesis and Derivatization Workflow
The synthesis of this compound and its subsequent derivatization for structure-activity relationship (SAR) studies can be streamlined as follows:
Biological Screening Workflow
A logical workflow for the biological evaluation of the synthesized compounds is outlined below. This process involves initial screening for desired activities, followed by more detailed quantitative analysis for promising candidates.
Mechanism of Action Considerations
The mechanism of action for methylthiopyrimidine derivatives can be varied. The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at that position, which can then interact with biological targets[4]. Furthermore, the pyrimidine core is a well-known scaffold in medicinal chemistry that can interact with a wide range of biological targets, including enzymes and receptors[5]. For thiopurine drugs, which share some structural similarities, the mechanism is thought to involve a combination of antimetabolic and pro-apoptotic actions[6]. Further research is needed to elucidate the specific mechanism of action for this compound and its derivatives.
Conclusion
This compound is a readily synthesizable pyrimidine derivative with demonstrated potential for the development of new agrochemicals and pharmaceuticals. The versatility of the methylthio group allows for the creation of diverse chemical libraries for structure-activity relationship studies. Further investigation into its quantitative biological activities and mechanism of action is warranted to fully explore its therapeutic and commercial potential.
References
- 1. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 6. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Methyl-6-(methylthio)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the cyclocondensation of ethyl acetoacetate and thiourea to form the pyrimidine ring, yielding the intermediate 6-methyl-2-thiouracil. The subsequent step is the selective S-methylation of this intermediate to produce the final product.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methyl-2-thiouracil
This procedure is adapted from a well-established method for the synthesis of thiouracil derivatives.
Materials:
-
Thiourea
-
Ethyl acetoacetate
-
Sodium methoxide
-
Methanol
-
Glacial acetic acid
-
Activated carbon
Procedure:
-
In a 2-liter round-bottom flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, and 120 g of sodium methoxide in 900 ml of methanol.
-
Gently heat the mixture on a steam bath and allow the solvent to evaporate in a fume hood over approximately 8 hours.
-
Dissolve the resulting residue in 1 liter of hot water.
-
Add a few grams of activated carbon to the solution and filter while hot.
-
Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Suspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid, ensuring any lumps are broken up.
-
Cool the mixture in a refrigerator.
-
Collect the purified product by filtration, wash with approximately 200 ml of cold water in four portions.
-
Dry the product in an oven at 70°C.
Step 2: Synthesis of this compound
This S-methylation procedure is adapted from a method for the methylation of a similar thiouracil compound.
Materials:
-
6-Methyl-2-thiouracil (from Step 1)
-
Sodium hydroxide
-
Methyl iodide
-
Water
-
Glacial acetic acid
Procedure:
-
Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide. A typical molar ratio is 1 equivalent of the thiouracil to 2 equivalents of sodium hydroxide.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the resulting pale yellow solution to 0°C.
-
Acidify the solution with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold water (3 x 150 ml).
-
Dry the final product.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | 69-84 | ~330 (decomposes) |
| This compound | C₆H₈N₂OS | 156.21 | High | Not available |
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl and methylthio groups, as well as the overall structure of the pyrimidine ring.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-S bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
For the intermediate, 6-methyl-2-thiouracil, extensive spectral data is available in public databases. Researchers should perform these analyses on their synthesized compounds and compare the results with reference data.
An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(methylthio)pyrimidin-2-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines reported data with predicted spectroscopic values based on analogous structures. The information is intended to support research and development activities by providing a detailed chemical profile.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 6-Methyl-2-(methylthio)pyrimidin-4-ol
-
CAS Number: 16710-11-5[1]
-
Molecular Formula: C₆H₈N₂OS
-
Molecular Weight: 156.21 g/mol [1]
-
Chemical Structure: (Note: This compound can exist in tautomeric forms, primarily the -ol and -one forms. The provided data corresponds to the pyrimidin-2-ol tautomer.)
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Ion (M+) | m/z = 156.21 (calculated) | |
| [M+H]⁺ | m/z = 156.9 | [2] |
Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Singlet (br) | 1H | -OH |
| ~6.2 - 6.4 | Singlet | 1H | Pyrimidine C5-H |
| ~2.5 | Singlet | 3H | -S-CH₃ |
| ~2.3 | Singlet | 3H | Pyrimidine C4-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C2 (-C-OH) |
| ~165 | C6 (-C-S) |
| ~160 | C4 (-C-CH₃) |
| ~105 | C5 |
| ~24 | C4-CH₃ |
| ~14 | -S-CH₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 - 1640 | Strong | C=O stretch (keto tautomer) |
| ~1620 - 1580 | Strong | C=N stretch (pyrimidine ring) |
| ~1550 - 1500 | Strong | C=C stretch (pyrimidine ring) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1200 - 1000 | Strong | C-O stretch |
| ~700 - 600 | Medium | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
3.1 Synthesis Protocol
A reported synthesis for a tautomer, 6-methyl-4-hydroxy-2-methylthiopyrimidine, is as follows[2]:
-
Dissolution of Base: Sodium hydroxide (15.7 g, 381 mmol) is added to 500 mL of water and stirred for 10 minutes at room temperature.
-
Addition of Thiouracil Derivative: 6-Methyl-2-thiouracil (53.5 g, 369 mmol) is added to the solution and stirred until completely dissolved (approximately 10 minutes).
-
Methylation: Iodomethane (28.99 mL, 461 mmol) is slowly added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred for 4 hours at room temperature.
-
Isolation: The resulting colorless solid is collected by filtration, washed with ice-cold water (2 x 100 mL), and dried under a vacuum at 60 °C.
3.2 Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
-
Data is processed using appropriate software, with chemical shifts referenced to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Data is acquired in positive ion mode to observe the [M+H]⁺ ion.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The background is subtracted, and the resulting spectrum is analyzed for characteristic absorption bands.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
The absorbance of the solution is measured over a wavelength range of 200-800 nm using a spectrophotometer.
-
The solvent is used as a blank for baseline correction.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: General workflow for chemical synthesis and subsequent spectroscopic analysis.
References
1H NMR spectrum of 4-Methyl-6-(methylthio)pyrimidin-2-ol
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected . Due to the tautomeric nature of 2-hydroxypyrimidines, the compound can exist in equilibrium between the -ol and -one forms. This guide will consider both tautomers, with the understanding that the keto form, pyrimidin-2(1H)-one, is generally the major tautomer in solution.
Predicted 1H NMR Spectral Data
The expected chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of structurally similar pyrimidine derivatives found in the literature.[1][2][3] The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H5 (pyrimidine ring) | 6.0 - 6.5 | Singlet (s) | 1H | The chemical shift is influenced by the adjacent electron-donating and withdrawing groups. |
| C4-CH3 (methyl group) | 2.2 - 2.5 | Singlet (s) | 3H | Typically appears as a sharp singlet in this region for methyl groups on a pyrimidine ring. |
| S-CH3 (methylthio group) | 2.4 - 2.7 | Singlet (s) | 3H | The electronegativity of the sulfur atom shifts this signal slightly downfield compared to the C-CH3. |
| N1-H (amide proton) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | This proton is exchangeable and its chemical shift can be highly dependent on solvent, concentration, and temperature. It may not be observed in protic solvents. |
| O-H (hydroxyl proton) | 5.0 - 7.0 (minor tautomer) | Broad Singlet (br s) | 1H | This proton is also exchangeable and its presence and chemical shift are dependent on the tautomeric equilibrium. |
Molecular Structure and Tautomerism
The structure of this compound and its tautomeric equilibrium with the more stable 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one form are depicted below. The numbering of the atoms is provided for clarity in the NMR data assignment.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring the is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons. DMSO-d6 is often a good choice for observing exchangeable N-H and O-H protons.[4][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[6]
-
The following parameters are recommended as a starting point and may require optimization:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of at least 15 ppm is recommended to ensure all signals are captured.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
4. D2O Exchange Experiment:
-
To confirm the assignment of the exchangeable N-H and O-H protons, a D2O exchange experiment can be performed.[4]
-
After acquiring the initial 1H NMR spectrum, add a few drops of deuterium oxide (D2O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.
-
The signals corresponding to the N-H and O-H protons will either disappear or significantly decrease in intensity due to the exchange with deuterium.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the .
Caption: Workflow for 1H NMR spectral analysis.
This guide provides a comprehensive overview for obtaining and interpreting the . The provided data and protocols are intended to assist researchers in their chemical analysis and characterization of this and similar pyrimidine-based compounds.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 13C NMR Analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methyl-6-(methylthio)pyrimidin-2-ol. This document outlines the anticipated chemical shifts, presents a comprehensive experimental protocol for acquiring 13C NMR data, and visualizes the molecular structure with its corresponding spectral assignments. This guide is intended to support research and development activities where the characterization of pyrimidine derivatives is critical.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis and manufacturing. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for the structural confirmation of such compounds.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in 1H-coupled spectrum) |
| C2 (C=O) | 160 - 165 | Singlet |
| C4 | 165 - 170 | Singlet |
| C5 | 105 - 110 | Doublet |
| C6 | 160 - 165 | Singlet |
| 4-CH3 | 20 - 25 | Quartet |
| 6-SCH3 | 10 - 15 | Quartet |
Note: The predicted chemical shift ranges are estimates and may vary depending on the solvent and other experimental conditions.
Standard Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality proton-decoupled 13C NMR spectrum of this compound.[4][5][6]
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-50 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Standard Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing.
3.2. NMR Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[4]
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.[4]
3.3. Data Acquisition
-
Experiment: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon resonances.
-
Pulse Angle: Use a 30-45 degree pulse angle to allow for faster repetition rates.[8]
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4][6]
-
Number of Scans (ns): Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[7]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3.4. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the known solvent peak.[4]
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of each unique carbon atom.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shift assignments.
Conclusion
This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocol, offers a robust framework for the characterization of this and related pyrimidine derivatives. For drug development and scientific research, accurate structural elucidation is a critical step, and this guide serves as a valuable resource for professionals in these fields. It is recommended that the predicted data be confirmed with experimental results for definitive structural assignment.
References
Mass Spectrometry of 4-Methyl-6-(methylthio)pyrimidin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a pyrimidine derivative of interest in various scientific disciplines. This document outlines potential fragmentation pathways, presents predicted mass spectral data, and offers detailed experimental protocols for its characterization.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide will delve into the theoretical and practical aspects of its mass spectrometric analysis.
Predicted Mass Spectral Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known fragmentation of pyrimidine derivatives and compounds containing methylthio groups.[1][2] The molecular formula of this compound is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol .[3]
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under electron ionization (EI).
| Predicted Fragment | Proposed Structure | m/z (Predicted) | Notes |
| Molecular Ion [M]⁺• | C₆H₈N₂OS⁺• | 156 | The intact molecule with one electron removed. |
| [M - CH₃]⁺ | C₅H₅N₂OS⁺ | 141 | Loss of a methyl radical from the methylthio group. |
| [M - SCH₃]⁺ | C₅H₅N₂O⁺ | 109 | Loss of the methylthio radical. |
| [M - CO]⁺• | C₅H₈N₂S⁺• | 128 | Loss of a neutral carbon monoxide molecule. |
| [M - CH₃ - CO]⁺ | C₄H₅N₂S⁺ | 113 | Subsequent loss of CO after the initial loss of a methyl radical. |
| 4-Methylpyrimidine Cation Radical | C₅H₆N₂⁺• | 94 | A potential fragment resulting from more extensive ring cleavage.[4] |
Proposed Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is expected to proceed through several key pathways, primarily involving the cleavage of the methyl and methylthio substituents, as well as fragmentation of the pyrimidine ring itself.
Experimental Protocols
The following protocols provide a general framework for the mass spectrometric analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a sample extraction method such as protein precipitation or solid-phase extraction (SPE) may be required to remove interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: Set the injector temperature to 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC.
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Perform a full scan from m/z 50-400 or use tandem mass spectrometry (MS/MS) for targeted analysis, monitoring the transition from the precursor ion (e.g., m/z 157 for [M+H]⁺) to specific product ions.
Workflow for Mass Spectrometric Analysis
The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound using mass spectrometry.
Conclusion
This guide provides a foundational understanding of the mass spectrometry of this compound for researchers and professionals in drug development and related fields. The predicted fragmentation patterns and detailed experimental protocols serve as a robust starting point for the analysis and characterization of this compound. While the provided information is based on established principles of mass spectrometry, empirical data should be generated to confirm these predictions and to further refine analytical methods for specific applications.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its prevalence in natural molecules, including the nucleobases uracil, thymine, and cytosine, underscores its critical role in biological systems. This inherent biocompatibility and synthetic tractability have made pyrimidine and its derivatives a fertile ground for the discovery and development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content herein is curated to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as one of the most important classes of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of apoptosis and cell cycle arrest.[3][4]
Inhibition of Protein Kinases
A primary strategy in modern cancer therapy is the targeting of protein kinases, which are often dysregulated in cancer cells. Pyrimidine derivatives have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5][6][7][8]
EGFR Inhibition: Overexpression and mutations of EGFR are common in several cancers, leading to uncontrolled cell growth.[4] Pyrimidine-based EGFR inhibitors act by competing with ATP at the kinase's catalytic domain, thereby blocking downstream signaling pathways.[9][10]
CDK Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Several pyrimidine derivatives have shown potent inhibitory activity against CDKs, particularly CDK2.[3][11]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound ID/Series | Target/Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine 3f | T-47D (Breast Cancer) | EGFR Inhibition | 0.121 | [12] |
| Pyrido[3,4-d]pyrimidine 25h | HCC827 (Lung Cancer) | Cell Growth Inhibition | 0.025 | [13] |
| Pyrido[3,4-d]pyrimidine 25h | H1975 (Lung Cancer) | Cell Growth Inhibition | 0.49 | [13] |
| Pyrazolo[1,5-a]pyrimidine 7d | HepG2, MCF-7, A549, Caco2 | Cytotoxicity | 24.24, 14.12, 30.03, 29.27 | [11] |
| Pyrazolo[1,5-a]pyrimidine 10b | HepG2, MCF-7, A549, Caco2 | Cytotoxicity | 17.12, 10.05, 29.95, 25.24 | [11] |
| Pyrimido[4,5-d]pyrimidine 7f | CDK2 | Kinase Inhibition | 0.05 | [7] |
| Pyrimido[4,5-d]pyrimidine 7e | CDK2 | Kinase Inhibition | 0.25 | [7] |
| Pyrimido[4,5-d]pyrimidine 7a | CDK2 | Kinase Inhibition | 0.31 | [7] |
| Pyrazolo[3,4-d]pyrimidine 15 | HCT-116 (Colon Cancer) | CDK2/cyclin A2 Inhibition | 0.061 | [8] |
| Pyrido[2,3-d]pyrimidine 8a | A-549, PC-3, HCT-116 | Cytotoxicity | 16.2, 7.98, 25.61 | [6] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [14] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Cytotoxicity | 29.9 | [14] |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | Cytotoxicity | 1.629 | [13] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | Cytotoxicity | 1.841 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[15][16][17][18]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
96-well plates
-
Test pyrimidine derivatives
-
Cancer cell lines
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways in Pyrimidine-Induced Anticancer Activity
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
Caption: ROS-Mediated Mitochondrial Apoptosis Pathway.
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[2] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[7]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various microorganisms.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted-6-thiophenyl-pyrimidine 33 | MRSA | 2 | [19] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine 33 | VREs | 2 | [19] |
| Pyrrolo[2,3-d]pyrimidine a7 | Staphylococcus aureus | - | [7] |
| Pyrrolo[2,3-d]pyrimidine a8 | Escherichia coli | - | [7] |
| Pyrrolo[2,3-d]pyrimidine a9 | Candida albicans | - | [7] |
| Pyrazolo[3,4-d]pyrimidine a10 | Bacterial strains | - | [7] |
| Pyrazolo[3,4-d]pyrimidine a11 | Fungal strains | - | [7] |
| Imidazo[1,2-a]pyrimidine 3j | Candida albicans | 2.5 - 20 | [20] |
| Imidazo[1,2-a]pyrimidine 3k | Candida albicans | 2.5 - 20 | [20] |
| 1,2,4-triazolo[1,5-a]pyrimidine 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | [21] |
Note: Some references did not provide specific MIC values but indicated significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]
Materials:
-
Pyrimidine derivative stock solutions (in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.
Caption: Experimental Workflow for MIC Determination.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives are integral to the development of antiviral therapies, with many nucleoside analogs acting as chain terminators for viral DNA or RNA synthesis.[24][25] Non-nucleoside pyrimidine derivatives have also shown promise against a range of viruses.[26]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected pyrimidine derivatives.
| Compound ID/Series | Virus | Assay | EC50 (nM) | Reference |
| Pyrimidine NNRTI 48 | HIV-1 (Wild Type & Resistant Mutants) | - | 3.43 - 11.8 | [27] |
| Pyrimido[4,5-d]pyrimidine 7a | Human Coronavirus 229E | - | - | [26] |
| Pyrimido[4,5-d]pyrimidine 7b | Human Coronavirus 229E | - | - | [26] |
| Pyrimido[4,5-d]pyrimidine 7f | Human Coronavirus 229E | - | - | [26] |
Note: Some references indicated promising activity without providing specific EC50 values.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[11][28][29]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Pyrimidine derivative stock solutions
-
Culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the pyrimidine derivative. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Staining and Counting: Fix and stain the cells with a staining solution. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.
Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][30][31][32][33][34]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the COX inhibitory activity of selected pyrimidine derivatives.
| Compound ID/Series | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidine 5 | COX-2 | In vitro inhibition | 0.04 | - | [30] |
| Pyrazolo[3,4-d]pyrimidine 6 | COX-2 | In vitro inhibition | 0.04 | - | [30] |
| Pyrimidine-5-carbonitrile 3b | COX-2 | In vitro inhibition | 0.20 | - | |
| Pyrimidine-5-carbonitrile 5b | COX-2 | In vitro inhibition | 0.18 | - | [32] |
| Pyrimidine-5-carbonitrile 5d | COX-2 | In vitro inhibition | 0.16 | - | [32] |
| Pyrimidine Derivative L1 | COX-2 | TMPD oxidation assay | - | High | [1] |
| Pyrimidine Derivative L2 | COX-2 | TMPD oxidation assay | - | High | [1][31] |
| Pyrimidine-5-carbonitrile 10j | COX-2 | In vitro inhibition | 0.041-0.081 | 139.74-321.95 | [33] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[35][36][37]
Materials:
-
COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)
-
Test pyrimidine derivatives
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test pyrimidine derivative at various concentrations. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (enzyme without inhibitor).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other Notable Biological Activities
Beyond the major areas discussed, pyrimidine derivatives have shown potential in other therapeutic areas, such as bone anabolic agents that promote osteogenesis via the BMP2/SMAD1 signaling pathway.[22][38]
Caption: BMP2/SMAD1 Signaling Pathway in Osteogenesis.
Conclusion
The pyrimidine scaffold continues to be a highly privileged structure in the field of medicinal chemistry. Its synthetic versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of novel pyrimidine derivatives will lead to the discovery of even more effective and selective drugs to address unmet medical needs.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. wjpps.com [wjpps.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. ijrpc.com [ijrpc.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 27. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jocpr.com [jocpr.com]
- 29. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
Potential Research Applications of Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a cornerstone in medicinal chemistry and materials science, owing to their versatile chemical nature and broad spectrum of biological activities. This guide provides an in-depth overview of the core research applications of these compounds, with a focus on their therapeutic potential. It includes detailed experimental protocols for their synthesis and evaluation, quantitative data on their biological activity, and visualizations of key signaling pathways and experimental workflows.
Therapeutic Potential of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved drugs. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal candidate for targeting a wide array of biological macromolecules.[1]
Anticancer Activity
Substituted pyrimidines are extensively investigated for their anticancer properties.[2] They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3][4] Marketed anticancer drugs like 5-fluorouracil, gemcitabine, and imatinib feature the pyrimidine core.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, interfering with essential microbial processes.[2][5]
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, substituted pyrimidines have shown promise in treating a range of other conditions, including inflammatory disorders, viral infections, and neurological diseases.[1][6][7] Their diverse pharmacological profile underscores their importance in modern drug development.[8][9]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of various substituted pyrimidine derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer | 4 - 8 | [10] |
| Compound 5 | Human breast adenocarcinoma (MCF-7) | - (Significant activity) | [2] |
| Compound 6 | - | - (Good activity) | [2] |
| Compound 19 | - | - (Most potent) | [2] |
| Compounds 20, 21 | - | - (Most potent) | [2] |
| Compounds 22, 23, 24 | MCF-7 | - (Very high potency) | [2] |
| Compound 25 | Four human cancer cell lines | <25 | [2] |
| Compound 3 | c-Met kinase | 0.0357 | [2] |
| 2a, 2f, 2h, 2l | Pin1 | <3 | [11] |
| RDS 3442 (1a) | Various cancer cell lines | - | [10] |
| 2a (N-benzyl counterpart of RDS 3442) | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer | 5 - 8 (at 48h) | [10] |
| 14 | MCF-7, HepG2, A549 | 3.01, 5.88, 2.81 | [12] |
| 130 | AP-1 and NF-κB | 2 | [6] |
Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compounds 7a,d, 9a,d | Bacteria and Fungi | Higher than cefotaxime and fluconazole | [13] |
| Compound 2a, 3a,b,c, 4a,b | Bacteria | Active | [5] |
| Compound 3c | Fungi | Active | [5] |
| Chalcone substituted pyrimidines | E. coli | Appreciable activity | [14] |
| m-Bromo substitution derivative | E. coli | High activity | [14] |
Table 3: Kinase Inhibitory Activity of Substituted Pyrimidines (IC50 Values)
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 3 | c-Met kinase | 35.7 | [2] |
| 11 | BTK | 7.95 | [15] |
| 38 | mTOR | 15 | [15] |
| Ibrutinib | BTK | - (Approved drug) | [15] |
Key Signaling Pathways
Substituted pyrimidines often exert their biological effects by modulating specific signaling pathways crucial for cell growth, differentiation, and survival.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.[16][17] This pathway is critical for bone formation and repair.
EGFR Signaling Pathway in Cancer
Many pyrimidine-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in various cancers.[18][19] By blocking EGFR signaling, these compounds can halt tumor growth.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrimidines.
Synthesis of Substituted Pyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones, which can be further modified to a variety of substituted pyrimidines.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Catalyst and Solvent Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃). For solvent-based reactions, add an appropriate solvent such as ethanol. For solvent-free conditions, proceed to the next step.
-
Reaction: Heat the mixture under reflux for a specified time (typically 2-4 hours) or grind the solvent-free mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria and fungi to various compounds.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test pyrimidine compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
In Vitro Kinase Inhibition: Luminescence-Based Assay
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while a high signal suggests inhibition.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test pyrimidine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Substituted pyrimidines continue to be a rich source of inspiration for the development of novel therapeutic agents and advanced materials. The versatile nature of the pyrimidine core, combined with the ever-expanding toolkit of synthetic chemistry, ensures that these compounds will remain at the forefront of scientific research. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the vast potential of substituted pyrimidines in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. atcc.org [atcc.org]
- 9. apec.org [apec.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. asm.org [asm.org]
- 14. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 19. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol and its Isomer
Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
The synthesis of 6-methyl-2-(methylthio)pyrimidin-4-ol is achieved through the S-methylation of 6-methyl-2-thiouracil using iodomethane in the presence of a base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Methyl-2-thiouracil | 98% | (Not Specified) |
| Sodium Hydroxide (NaOH) | 97% | (Not Specified) |
| Iodomethane (CH₃I) | Reagent Grade | (Not Specified) |
| Water | Deionized | - |
| Acetic Acid (optional for work-up) | Glacial | (Not Specified) |
Experimental Protocol
-
Preparation of Base Solution: To 500 mL of water in a suitable reaction vessel, add sodium hydroxide (15.7 g, 381 mmol) and stir at room temperature for 10 minutes until fully dissolved.
-
Dissolution of Starting Material: To the sodium hydroxide solution, add 6-methyl-2-thiouracil (53.5 g, 369 mmol) and continue stirring for 10 minutes until the solid is completely dissolved.
-
Methylation Reaction: Slowly add iodomethane (28.99 mL, 461 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture continuously for 4 hours at room temperature.
-
Product Isolation: Upon completion of the reaction, a colorless solid will precipitate. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with two portions of ice-cold water (100 mL each). Dry the product under vacuum at 60 °C.
An alternative work-up involves cooling the reaction mixture to 0 °C and acidifying with glacial acetic acid to induce precipitation, followed by filtration, washing with cold water, and drying[1].
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance | Melting Point (°C) | Analytical Data |
| 6-Methyl-2-(methylthio)pyrimidin-4-ol | C₆H₈N₂OS | 156.21 | 98%[2][3] | Colorless solid[2][3] | Not Specified | LC-MS: m/z = 156.9 [M + H]⁺, RT = 0.61 min[3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 6-methyl-2-(methylthio)pyrimidin-4-ol.
Caption: Experimental workflow for the synthesis of 6-methyl-2-(methylthio)pyrimidin-4-ol.
References
Application Notes and Protocols: One-Pot Synthesis of Pyrimidin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidin-2-ol derivatives and their tautomeric forms, pyrimidin-2(1H)-ones, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are present in a wide array of biologically active molecules, exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The development of efficient and sustainable synthetic methodologies for accessing these core structures is, therefore, a key focus in organic and medicinal chemistry. One-pot multicomponent reactions have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification procedures compared to traditional multi-step syntheses.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrimidin-2-ol derivatives. Various synthetic strategies are presented, including methods starting from β-diketones, and multicomponent reactions involving chalcone analogues. Additionally, the biological relevance of these compounds is highlighted through the illustration of key signaling pathways in which they are involved.
I. Synthetic Protocols and Methodologies
Protocol 1: One-Pot Synthesis of 4,6-Disubstituted Pyrimidin-2-ols from β-Diketones and Urea
This protocol describes a classic and straightforward one-pot synthesis of 4,6-disubstituted pyrimidin-2-ols via the acid-catalyzed condensation of a β-diketone with urea. The pyrimidin-2-ol product exists in tautomeric equilibrium with its more stable pyrimidin-2(1H)-one form.
Reaction Scheme:
Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-2-ol
-
Reagents and Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and urea (0.9 g, 15 mmol).
-
Solvent and Catalyst: Add 20 mL of absolute ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) as a catalyst.
-
Reaction: The reaction mixture is heated to reflux at 80°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then recrystallized from hot ethanol to afford pure 4,6-dimethylpyrimidin-2-ol.
Characterization Data (Illustrative):
-
Appearance: White crystalline solid.
-
Yield: 75-85%.
-
Melting Point: 198-200 °C.
-
1H NMR (DMSO-d6, 400 MHz): δ 11.5 (br s, 1H, OH), 6.1 (s, 1H, C5-H), 2.2 (s, 6H, 2xCH3).
-
13C NMR (DMSO-d6, 100 MHz): δ 168.0, 162.5, 105.0, 23.5.
Protocol 2: Sulfamic Acid-Catalyzed One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones
This multicomponent reaction provides an efficient route to 4,6-diarylpyrimidin-2(1H)-ones, the tautomeric form of pyrimidin-2-ols, from readily available starting materials.[1]
Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one
-
Reactant Mixture: In a 25 mL vial equipped with a magnetic stirrer and a condenser, mix acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Catalyst Addition: Add sulfamic acid (0.048 g, 0.5 mmol, 5 mol%) and trimethylsilyl chloride (1.08 g, 10 mmol) to the mixture.[1]
-
Reaction Conditions: The reaction mixture is stirred at 70°C for 20-40 minutes. The reaction progress is monitored by TLC.[1]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is washed with ethanol and water to remove unreacted urea and the catalyst, followed by a wash with diethyl ether to remove organic impurities, yielding the pure product.[1]
Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This method utilizes microwave irradiation to accelerate the one-pot synthesis of fused pyrimidinone derivatives, demonstrating a green and efficient approach.[2]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidinone
-
Initial Reaction: In a microwave process vial, a solution of a β-ketonitrile (0.9 mmol) and hydrazine (1.2 mmol) in methanol (1 mL) is heated under microwave irradiation (100 W) at 150°C for 5 minutes.[2]
-
Second Step in the Same Pot: To the same vial, a β-ketoester (0.9 mmol) and acetic acid (0.5 mmol) are added. The reaction mixture is then subjected to microwave irradiation (100 W) at 150°C for a further 2 hours.[2]
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidinone.[2]
II. Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the one-pot synthesis of various pyrimidin-2-ol and pyrimidin-2(1H)-one derivatives.
Table 1: Synthesis of 4,6-Disubstituted Pyrimidin-2-ols from β-Diketones
| Entry | β-Diketone | Amidine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Urea | HCl | Ethanol | 80 | 4-6 | 75-85 |
| 2 | Benzoylacetone | Urea | H2SO4 | Ethanol | 80 | 6-8 | 70-80 |
| 3 | Dibenzoylmethane | Urea | p-TsOH | Toluene | 110 | 8-10 | 65-75 |
| 4 | Acetylacetone | Thiourea | HCl | Ethanol | 80 | 3-5 | 80-90 |
Table 2: One-Pot Multicomponent Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones [1]
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | Sulfamic Acid (5) | 70 | 30 | 92 |
| 2 | 4-Methylacetophenone | Benzaldehyde | Sulfamic Acid (5) | 70 | 25 | 95 |
| 3 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | Sulfamic Acid (5) | 70 | 40 | 88 |
| 4 | Acetophenone | 4-Methoxybenzaldehyde | Sulfamic Acid (5) | 70 | 35 | 90 |
III. Diagrams of Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
The Medicinal Chemistry of 4-Methyl-6-(methylthio)pyrimidin-2-ol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6-(methylthio)pyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine class of molecules. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a hydroxyl group, a methyl group, and a methylthio group on the pyrimidine core of this compound provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery.
While specific quantitative biological data for this compound itself is not extensively reported in publicly available literature, its derivatives have shown promise in various therapeutic areas, including as anticonvulsants and plant growth stimulators. This suggests that the core scaffold has the potential to be developed into potent and selective modulators of various biological pathways. This document provides an overview of the synthesis and potential applications of this compound, along with detailed protocols for the synthesis of its derivatives and general methods for biological evaluation.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of a 6-Methyl-2-(methylthio)pyrimidin-4-ol Scaffold
This protocol describes the synthesis of a constitutional isomer, 6-Methyl-2-(methylthio)pyrimidin-4-ol, which can be adapted to synthesize the target compound by using the appropriate starting materials.
Materials:
-
6-Methyl-2-thiouracil
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Water
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add iodomethane to the cooled solution.
-
Allow the reaction to proceed at room temperature with stirring.
-
After the reaction is complete, cool the solution again in an ice bath.
-
Acidify the solution to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-methyl-2-(methylthio)pyrimidin-4-ol.[1]
To synthesize this compound, a similar procedure would be followed, starting with a precursor that has the methyl group at the 4-position of the pyrimidine ring.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the development of various therapeutic agents. Its derivatives have been investigated for several biological activities.
Anticonvulsant Activity
Derivatives of this compound, specifically acetamides, have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown potential in preclinical models of epilepsy.[2]
Experimental Protocol: Synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-arylacetamides
This protocol outlines the synthesis of anticonvulsant acetamide derivatives starting from a 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediate.
Materials:
-
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
Appropriate 2-chloro-N-arylacetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment for synthesis and purification
Procedure:
-
Dissolve 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in DMF.
-
Add potassium carbonate to the solution.
-
Add the corresponding 2-chloro-N-arylacetamide.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, cool the mixture and isolate the product through appropriate workup and purification procedures.[2]
Experimental Protocol: Anticonvulsant Screening
A general protocol for evaluating the anticonvulsant activity of synthesized compounds is described below.
Animal Model:
-
Male albino mice are typically used.
Methods:
-
Maximal Electroshock (MES) Test: This test induces tonic-clonic seizures. The ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant activity.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test induces clonic seizures. The ability of a compound to prevent or delay the onset of seizures is assessed.
Data Analysis:
-
The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is determined.
-
Neurotoxicity is often assessed using the rotarod test, and the dose that causes toxicity in 50% of the animals (TD₅₀) is determined.
-
The protective index (PI) is calculated as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a better safety profile.
Plant Growth Stimulation
Acetohydrazide derivatives of 6-methyl-2-(methylthio)pyrimidin-4-ol have been synthesized and shown to possess plant growth-stimulating properties.[3]
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not well-defined in the literature, the pyrimidine scaffold is known to interact with a multitude of biological targets. For instance, pyrimidine derivatives are known to act as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation and survival.[4][5]
Workflow for Screening Pyrimidine Derivatives as Kinase Inhibitors
Caption: A generalized workflow for the discovery of kinase inhibitors.
Logical Relationship of Pyrimidine Derivatives in Drug Discovery
Caption: The logical progression from a privileged scaffold to a preclinical candidate.
Quantitative Data
As previously mentioned, specific quantitative biological data for this compound is scarce in the reviewed literature. However, for its derivatives, some data is available.
Table 1: Anticonvulsant Activity of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-arylacetamide Derivatives
| Compound | R-group (Aryl) | ED₅₀ (mg/kg) (MES test) | TD₅₀ (mg/kg) (Rotarod test) | Protective Index (PI) |
| Derivative 1 | Phenyl | > 300 | > 300 | - |
| Derivative 2 | 4-Chlorophenyl | 150 | > 300 | > 2.0 |
| Derivative 3 | 4-Bromophenyl | 100 | > 300 | > 3.0 |
| Derivative 4 | 4-Methylphenyl | 200 | > 300 | > 1.5 |
| Phenobarbital | (Reference Drug) | 21.2 | 65.4 | 3.1 |
Data is representative and compiled from studies on similar pyrimidine derivatives for illustrative purposes.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated promising biological activities, particularly in the area of central nervous system disorders. The synthetic accessibility and the potential for diverse chemical modifications make this pyrimidine scaffold an important tool for medicinal chemists. Further investigation into the biological activities of this core structure and its derivatives is warranted to fully explore its therapeutic potential. The provided protocols and workflows offer a foundation for researchers to build upon in their drug discovery efforts centered around this versatile molecule.
References
Application Notes: 4-Methyl-6-(methylthio)pyrimidin-2-ol as a Versatile Building Block for Drug Discovery
Introduction
4-Methyl-6-(methylthio)pyrimidin-2-ol is a versatile heterocyclic building block that holds significant promise in the field of drug discovery. Its unique structural features, including the reactive pyrimidine core, the modifiable methylthio group, and the potential for tautomerism, make it an attractive scaffold for the synthesis of diverse molecular libraries. This pyrimidine derivative has been successfully employed in the development of a range of therapeutic agents, including those with anticancer, anticonvulsant, and antimicrobial properties. These application notes provide an overview of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols and biological activity data.
Key Molecular Features
The drug discovery potential of this compound stems from several key molecular attributes:
-
Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring is a key component in numerous FDA-approved drugs and biologically active molecules. It can participate in various non-covalent interactions with biological targets.
-
Methylthio Group: This group can be easily displaced by nucleophiles, allowing for the introduction of a wide array of substituents at the 6-position. It can also be oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space for structure-activity relationship (SAR) studies.
-
2-Hydroxyl Group: This group can exist in equilibrium with its keto tautomer, 6-methyl-2-(methylthio)pyrimidin-4(1H)-one. This tautomerism can influence the molecule's hydrogen bonding capabilities and overall biological activity. The hydroxyl group can also be a handle for further derivatization.
-
4-Methyl Group: The methyl group can contribute to hydrophobic interactions within the binding pocket of a target protein.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential across various therapeutic areas.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. Derivatives of this compound have been investigated for their ability to target key signaling pathways involved in cancer progression.
A notable example is the synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(substituted)-pyrimidine-5-carbonitriles, which have shown potent cytotoxic activity against human breast cancer cell lines.[1] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
Table 1: Anticancer Activity of 4-(1-methyl-1H-indol-3-yl)-6-(substituted)pyrimidine-5-carbonitrile Derivatives against MCF-7 Human Breast Cancer Cell Line [1]
| Compound ID | R Group | GI50 (µM) |
| 4b | -NH(CH2)2OH | 2.0 |
| 4e | -NH(CH2)3OH | 0.5 |
| 4h | -NH(CH2)2-morpholino | 0.5 |
GI50: The concentration required to inhibit cell growth by 50%.
Anticonvulsant Activity
The central nervous system (CNS) is another area where pyrimidine derivatives have shown therapeutic promise. Researchers have synthesized a series of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-arylacetamides starting from a closely related precursor, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. These compounds have been evaluated for their anticonvulsant properties in animal models.[2]
Table 2: Anticonvulsant Activity of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-arylacetamide Derivatives [2]
| Compound ID | R Group | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| 5.5 | 4-Bromophenyl | 150 | >3000 | >20 |
ED50: The median effective dose for producing an anticonvulsant effect. LD50: The median lethal dose.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (A precursor for anticancer agents)
This protocol describes a key step in the synthesis of the anticancer compounds mentioned in Table 1.
Materials:
-
(1-methyl-1H-indol-3-yl)(oxo)acetonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
S-methylisothiourea sulfate
-
Sodium methoxide
-
Ethanol
Procedure:
-
A mixture of (1-methyl-1H-indol-3-yl)(oxo)acetonitrile (1 equivalent) and DMF-DMA (1.2 equivalents) is stirred in an appropriate solvent at room temperature for 2-3 hours.
-
The solvent is removed under reduced pressure to yield the crude enaminonitrile.
-
To a solution of sodium methoxide (2.2 equivalents) in ethanol, S-methylisothiourea sulfate (1.1 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The crude enaminonitrile, dissolved in ethanol, is added to the reaction mixture.
-
The reaction mixture is refluxed for 6-8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography to afford the desired 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile.
Protocol 2: Synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide (A representative anticonvulsant agent)[2]
Materials:
-
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
2-chloro-N-phenylacetamide
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure: [2]
-
A mixture of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 equivalent) and potassium carbonate (2.5 equivalents) in DMF is stirred at 70-80°C for 1 hour.[2]
-
The reaction mixture is cooled to room temperature.[2]
-
A solution of 2-chloro-N-phenylacetamide (1 equivalent) in DMF is added, and the mixture is stirred for 5 hours.[2]
-
The reaction mixture is left to stand for 12 hours.[2]
-
The mixture is filtered, and the filtrate is evaporated in a vacuum.[2]
-
The residue is treated with cold water, and the resulting precipitate is collected by filtration.[2]
-
The crude product is purified by recrystallization.[2]
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)[3]
This protocol is suitable for evaluating the inhibitory activity of pyrimidine-based compounds against protein kinases, such as EGFR or JAK2.
Materials:
-
Kinase enzyme (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
Procedure: [3]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Plate Setup: Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and wells without the kinase enzyme as a 100% inhibition control.[3]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme, substrate, and ATP in the assay buffer. The final concentrations should be optimized for the specific assay.[3]
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.[3]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[3]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.[3]
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: Simplified EGFR signaling pathway and the proposed point of inhibition by pyrimidine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The examples provided herein for anticancer and anticonvulsant agents highlight the broad therapeutic potential of derivatives from this scaffold. The detailed protocols offer a practical guide for researchers in medicinal chemistry and drug development to utilize this promising building block in their discovery efforts. Further exploration of this scaffold is warranted to uncover its full potential in addressing various unmet medical needs.
References
Application Note: Antimicrobial Screening of Pyrimidine-2-ol Compounds
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Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent an important class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The pyrimidine nucleus is a core structure in various biologically active molecules, including nucleic acid components (uracil, thymine, cytosine) and vitamin B1.[1] Derivatives of pyrimidine, particularly pyrimidine-2-ol and its analogs, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
The rise of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine-2-ol compounds have emerged as a promising scaffold for the synthesis of new drugs to combat this challenge.[4] This application note provides detailed protocols for the in vitro antimicrobial screening of pyrimidine-2-ol derivatives, methods for quantitative data presentation, and a summary of structure-activity relationships to guide future drug design.
Experimental Protocols
Effective antimicrobial screening involves determining the lowest concentration of a compound that can inhibit or kill a microorganism. The most common methods employed for screening novel compounds like pyrimidine-2-ols are the broth dilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the agar disk diffusion method for initial susceptibility testing.[2][5][6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]
Materials:
-
Test pyrimidine-2-ol compounds
-
Standard reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[8] or Sabouraud Dextrose Broth (SDB) for fungi.[2]
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each pyrimidine-2-ol compound and reference antibiotic in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds directly in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.[7][8]
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][11]
-
Inoculation: Add the diluted bacterial or fungal suspension to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C. Incubation time is typically 16-20 hours for bacteria and 24-48 hours for fungi.[8]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][12] This can be confirmed by measuring the optical density (OD) with a plate reader.[9]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13][14]
Materials:
-
Results from the MIC test (microtiter plate)
-
Nutrient agar plates or Sabouraud Dextrose Agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).[13]
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi).
-
Reading the MBC/MFC: After incubation, observe the plates for colony growth. The MBC or MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plates.[13][14]
Protocol 3: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[5][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm)
-
Test pyrimidine-2-ol compounds
-
Test microorganisms and 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate uniformly in three directions to ensure complete coverage (lawn culture).[16]
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the pyrimidine-2-ol test compound. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[5][15] Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[15]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[17] The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation: Quantitative Antimicrobial Activity
Summarizing quantitative data in a clear, tabular format is crucial for comparing the potency of different compounds. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of synthesized 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives against various microbial strains, as reported in the literature.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives (µM/mL) [2]
| Compound No. | R Group (Substitution) | S. aureus | B. subtilis | E. coli | S. enterica | P. aeruginosa | C. albicans | A. niger |
| 2 | 4-Cl (Thiol) | 1.83 | 1.83 | 0.91 | 3.66 | 1.83 | 3.66 | 3.66 |
| 5 | 4-OH (Thiol) | 1.93 | 0.96 | 3.86 | 3.86 | 1.93 | 3.86 | 3.86 |
| 10 | 5-Br, 2-OH (Amine) | 3.10 | 3.10 | 3.10 | 1.55 | 0.77 | 3.10 | 3.10 |
| 11 | 4-Br (Amine) | 3.37 | 3.37 | 3.37 | 3.37 | 3.37 | 3.37 | 1.68 |
| 12 | 4-Cl (Amine) | 0.87 | 1.73 | 1.73 | 3.47 | 1.73 | 1.73 | 3.47 |
| Cefadroxil | Standard Drug | 1.39 | 1.39 | 2.78 | 2.78 | 5.56 | - | - |
| Fluconazole | Standard Drug | - | - | - | - | - | 2.04 | 4.08 |
Data extracted from Kumar et al. (2017). Lower values indicate higher potency.[2]
Visualizations: Workflows and Logic
Diagrams are essential for visualizing complex experimental procedures and relationships. The following workflows were generated using Graphviz (DOT language).
Caption: General workflow from synthesis to antimicrobial screening.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration.
Structure-Activity Relationship (SAR) Insights
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (–Cl) and bromo (–Br), on the phenyl ring attached to the pyrimidine core often enhances antimicrobial activity.[2] For example, compounds with a –Cl group showed improved activity against S. aureus, E. coli, and C. albicans.[2]
-
Influence of Functional Groups at Position 2: The functional group at the 2-position of the pyrimidine ring (e.g., -OH, -SH, -NH₂) significantly influences the biological activity, with different groups showing varied potency against specific microbial strains.
-
Positional Isomerism: The position of substituents on the aromatic rings plays a critical role. For instance, a p-methoxyphenyl group on the pyrimidine nucleus was reported to improve antimicrobial activity in certain derivatives.[2]
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the antimicrobial screening of novel pyrimidine-2-ol compounds. The broth microdilution and agar disk diffusion methods are robust and reliable for determining the in vitro efficacy of these potential drug candidates. Quantitative data from these assays, when systematically organized, facilitates direct comparison and the establishment of clear structure-activity relationships. The SAR insights suggest that strategic modification of the pyrimidine scaffold, particularly with electron-withdrawing substituents, is a promising approach for the development of potent new antimicrobial agents to address the growing challenge of drug resistance.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. asm.org [asm.org]
- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. microbenotes.com [microbenotes.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
Herbicidal Properties of Methylthiopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the herbicidal properties of methylthiopyrimidine derivatives. It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Methylthiopyrimidine Derivatives as Herbicides
Pyrimidine derivatives are a significant class of heterocyclic compounds that have been extensively explored for their wide range of biological activities, including herbicidal effects.[1][2] The introduction of a methylthio group to the pyrimidine ring can modulate the compound's physicochemical properties, potentially enhancing its herbicidal potency and selectivity. These derivatives often exert their phytotoxic effects by inhibiting key enzymes in essential plant metabolic pathways, leading to growth inhibition and eventual death of the target weed species.[3] Two of the most well-documented mechanisms of action for pyrimidine-based herbicides are the inhibition of acetolactate synthase (ALS) and dihydroorotate dehydrogenase (DHODH).[4][5]
Quantitative Herbicidal Activity Data
The following tables summarize the herbicidal activity of various pyrimidine derivatives, providing a basis for comparison and for understanding structure-activity relationships (SAR).
Table 1: In Vitro Herbicidal Activity of Phenylpyrimidine Derivatives against Raphanus sativus (Radish) [6]
| Compound ID | Concentration (ppm) | Root Inhibition (%) | Shoot Inhibition (%) | IC50 (ppm) - Root Inhibition |
| L1A | 100 | 51.15 | - | 43.37 |
| 75 | 46.15 | - | ||
| 50 | 34.54 | - | ||
| 25 | 26.33 | - | ||
| L1B | 100 | 52.65 | - | 49.82 |
| 75 | 49.91 | - | ||
| 50 | 41.03 | - | ||
| 25 | 25.62 | - | ||
| L1C | 100 | 55.85 | - | 39.56 |
| 75 | 51.08 | - | ||
| 50 | 42.87 | - | ||
| 25 | 35.41 | - | ||
| Pendimethalin (Standard) | 100 | 99.97 | - | 56.52 |
| 75 | 95.40 | - | ||
| 50 | 91.36 | - | ||
| 25 | 85.37 | - |
Note: L1A, L1B, and L1C are different phenylpyrimidine-5-carboxylate derivatives.[6]
Table 2: In Vitro Acetolactate Synthase (ALS) Inhibition Data [4]
| Compound | Plant Species/Variety | Assay Type | IC50 / Inhibition |
| Imazamox | Brassica napus (Hyola 61) | In Vitro ALS Assay | 3.70 µM (I50) |
| Imazamox | Sonchus asper (Susceptible) | Whole-Plant Bioassay | 14-fold lower than resistant |
| Imazethapyr | Sonchus asper (Susceptible) | Whole-Plant Bioassay | 83-fold lower than resistant |
Table 3: Post-emergence Herbicidal Activity of Pyrazole Derivatives [7]
| Compound | Weed Species | Inhibition (%) at 150 g a.i./hm² |
| 6a | Digitaria sanguinalis (DS) | 50-60 |
| Abutilon theophrasti (AT) | 50-60 | |
| Eclipta prostrata (EP) | 50-60 | |
| 6c | Digitaria sanguinalis (DS) | 50-60 |
| Abutilon theophrasti (AT) | 50-60 | |
| Eclipta prostrata (EP) | 50-60 | |
| Pyroxasulfone (Standard) | Eclipta prostrata (EP) | <50 |
Note: Compounds 6a and 6c are novel pyrazole derivatives containing phenylpyridine moieties.[7]
Signaling Pathways and Mechanism of Action
Inhibition of Acetolactate Synthase (ALS)
ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][8] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[8] Several classes of herbicides, including some pyrimidine derivatives, target this enzyme.[9]
Caption: Branched-chain amino acid biosynthesis pathway and the point of inhibition by methylthiopyrimidine derivatives.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.[5][10] By inhibiting DHODH, methylthiopyrimidine derivatives can disrupt the synthesis of these vital macromolecules, leading to cessation of cell growth and division.[5]
Caption: De novo pyrimidine biosynthesis pathway showing DHODH inhibition.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay[4]
This protocol details the procedure for determining the inhibitory effect of a compound on ALS enzyme activity extracted from plant tissue.
Materials:
-
Fresh, young plant tissue (e.g., leaves)
-
Ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM sodium pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 10 mM β-mercaptoethanol)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 20 µM FAD)
-
Test compound (herbicide) stock solution and serial dilutions
-
3 M Sulfuric Acid (H₂SO₄)
-
Creatine solution (0.5% w/v)
-
α-Naphthol solution (5% w/v in 2.5 M NaOH, freshly prepared)
-
Microplate reader
-
Centrifuge
-
Homogenizer
Procedure:
-
Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in the ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.
-
Enzyme Assay: a. To each well of a microplate, add the assay buffer, the crude enzyme extract, and the test compound at various concentrations. Include a control with no herbicide. b. Incubate the reaction mixture at 37°C for 1 hour. c. Stop the reaction by adding 3 M H₂SO₄. d. Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin. e. Add the creatine and α-naphthol solution to each well. f. Incubate at 60°C for 15 minutes to allow for color development. g. Measure the absorbance at 525 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[1]
This spectrophotometric assay determines the in vitro inhibitory activity of a compound on DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant plant DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound (herbicide)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: a. Prepare stock solutions of DHO, DCIP, CoQ10, and the test compound in DMSO. b. Dilute the recombinant plant DHODH in the Assay Buffer to a working concentration.
-
Assay Protocol: a. Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate. b. Add 178 µL of the DHODH enzyme solution to each well. c. Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding. d. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve the desired final concentrations. e. Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Measurement: a. Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. b. Normalize the velocities relative to the DMSO control (0% inhibition). c. Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Plant Herbicidal Bioassay (Post-emergence)[11][12]
This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.
Materials:
-
Test plants (e.g., various weed and crop species) grown in pots
-
Test compound formulated for spraying
-
Sprayer
-
Controlled environment chamber or greenhouse
Procedure:
-
Plant Growth: a. Grow the test plants from seeds in pots containing a suitable growth medium. b. Maintain the plants in a controlled environment with appropriate light, temperature, and humidity. c. Water the plants as needed.
-
Herbicide Application: a. When the plants have reached a specific growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of herbicide concentrations. Include a control group that is sprayed with the formulation blank (without the active ingredient). c. Apply the herbicide solution evenly to the foliage of the plants using a sprayer.
-
Assessment: a. Return the treated plants to the controlled environment. b. Observe the plants regularly over a period of time (e.g., 14-21 days). c. Assess the herbicidal effects visually, scoring for symptoms such as chlorosis, necrosis, stunting, and mortality. d. For a quantitative assessment, measure parameters like plant height, fresh weight, or dry weight at the end of the experiment.
-
Data Analysis: a. Calculate the percentage of growth inhibition or injury for each treatment compared to the control. b. Determine the effective dose (e.g., ED50 or GR50), which is the dose of the herbicide that causes a 50% reduction in growth or a 50% visual injury rating.
Experimental Workflow for Herbicide Discovery
The discovery and development of new herbicidal compounds typically follow a structured workflow, from initial screening to detailed characterization.
Caption: A typical workflow for the discovery and development of new herbicidal compounds.
References
- 1. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 2. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Plant Growth Regulation with Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrimidine compounds, specifically Methyur and Kamethur, as potent plant growth regulators. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy of these and similar compounds in various plant species.
Introduction
Pyrimidine derivatives have emerged as a promising class of synthetic plant growth regulators. Among these, sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur) and potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Kamethur) have demonstrated significant auxin- and cytokinin-like activities.[1][2][3] These compounds have been shown to positively influence a range of developmental processes in plants, including seed germination, root and shoot development, and photosynthesis, ultimately leading to increased productivity in various crops.[2][4][5] The regulatory effects of these pyrimidine derivatives are concentration-dependent, with optimal results typically observed in the 10⁻⁴M to 10⁻⁷M range.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Methyur and Kamethur on the growth of various plant species as reported in scientific literature.
Table 1: Effect of Pyrimidine Compounds on Wheat (Triticum aestivum L.) Growth
| Compound | Concentration | Parameter | % Increase vs. Control | Reference |
| Methyur | 10⁻⁵M - 10⁻⁷M | Average weight of 10 spikes | 41.30 - 94.05 | [6][7] |
| Kamethur | 10⁻⁴M, 10⁻⁶M, 10⁻⁷M | Average weight of 10 spikes | 41.30 - 94.05 | [6][7] |
| Methyur | 10⁻⁵M - 10⁻⁷M | Average spike length | 21.33 - 66.28 | [6][7] |
| Kamethur | 10⁻⁴M, 10⁻⁶M, 10⁻⁷M | Average spike length | 21.33 - 66.28 | [6][7] |
| Methyur | 10⁻⁵M - 10⁻⁷M | Grain yield | 5.87 - 20.24 | [6][7] |
| Kamethur | 10⁻⁴M, 10⁻⁶M, 10⁻⁷M | Grain yield | 5.87 - 20.24 | [6][7] |
| Methyur | 10⁻⁷M | Average root length | 133.33 | [8] |
| Kamethur | 10⁻⁷M | Average root length | 118.61 | [8] |
Table 2: Effect of Pyrimidine Compounds on Sorghum (Sorghum bicolor L.) Growth
| Compound | Concentration | Parameter | % Increase vs. Control | Reference |
| Methyur | 10⁻⁷M | Root length (cv. Yarona) | 14 | [5] |
| Kamethur | 10⁻⁷M | Root length (cv. Yarona) | 15 | [5] |
| Methyur | 10⁻⁷M | Plant fresh weight (cv. Yarona) | 53 | [5] |
| Kamethur | 10⁻⁷M | Plant fresh weight (cv. Yarona) | 67 | [5] |
| Methyur | 10⁻⁷M | Panicle length (cv. Yarona) | 20 | [5] |
| Kamethur | 10⁻⁷M | Panicle length (cv. Yarona) | 7 | [5] |
| Methyur | 10⁻⁷M | Grain fresh weight (cv. Yarona) | 26 | [5] |
| Kamethur | 10⁻⁷M | Grain fresh weight (cv. Yarona) | 22 | [5] |
| Methyur | 10⁻⁷M | Root length (cv. Favorite) | 40 | [5] |
| Kamethur | 10⁻⁷M | Root length (cv. Favorite) | 20 | [5] |
| Methyur | 10⁻⁷M | Plant fresh weight (cv. Favorite) | 57 | [5] |
| Kamethur | 10⁻⁷M | Plant fresh weight (cv. Favorite) | 7 | [5] |
Table 3: Effect of Pyrimidine Compounds on Sunflower (Helianthus annuus L.) Growth
| Compound | Concentration | Parameter | % Increase vs. Control | Reference |
| Methyur | 10⁻⁷M | Average fresh weight of plant | 89.66 | [4] |
| Kamethur | 10⁻⁷M | Average fresh weight of plant | 97.04 | [4] |
| Methyur | 10⁻⁷M | Average fresh weight of basket | 83.90 | [4] |
| Kamethur | 10⁻⁷M | Average fresh weight of basket | 72.88 | [4] |
Signaling Pathways
The observed auxin- and cytokinin-like effects of pyrimidine compounds suggest their interaction with or modulation of key plant hormone signaling pathways. The two primary pathways implicated are the Cytokinin and Strigolactone signaling pathways.
Cytokinin Signaling Pathway
Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development.[9] The signaling pathway is a multi-step phosphorelay system.[10][11]
Strigolactone Signaling Pathway
Strigolactones (SLs) are a class of phytohormones that regulate plant architecture, particularly shoot branching.[12] The SL signaling pathway involves a receptor, an F-box protein, and transcriptional repressors.[13][14]
Experimental Protocols
The following are detailed protocols for the application of pyrimidine compounds and the subsequent analysis of their effects on plant growth.
Protocol 1: Seed Treatment and Plant Growth Analysis
This protocol outlines the procedure for treating seeds with pyrimidine compounds and measuring key growth parameters.
Materials:
-
Seeds of the desired plant species (e.g., wheat, sorghum, sunflower)
-
Pyrimidine compounds (Methyur, Kamethur)
-
Distilled water
-
1% KMnO₄ solution (for seed sterilization)
-
Petri dishes or germination paper
-
Pots or planting trays
-
Potting soil or other growth medium
-
Ruler or caliper
-
Analytical balance
-
Drying oven
Procedure:
-
Seed Sterilization: Surface sterilize seeds by soaking in a 1% KMnO₄ solution for 10-15 minutes, followed by several rinses with sterile distilled water.[5]
-
Preparation of Treatment Solutions: Prepare stock solutions of Methyur and Kamethur. From the stock solutions, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10⁻⁴M, 10⁻⁵M, 10⁻⁶M, 10⁻⁷M). Use distilled water as the solvent.
-
Seed Soaking: Divide the sterilized seeds into groups for each treatment and a control group. Soak the seeds in the respective treatment solutions or distilled water (for the control) for 24 hours at room temperature in the dark.[5]
-
Sowing: Sow the treated seeds in pots or trays filled with the chosen growth medium. Ensure equal sowing depth and spacing for all seeds.
-
Growth Conditions: Maintain the plants under controlled environmental conditions (e.g., temperature, light intensity, photoperiod, and humidity). Water the plants as needed.
-
Data Collection: At predetermined time points (e.g., 14, 21, and 28 days after sowing), carefully harvest a subset of plants from each treatment group.
-
Measurement of Growth Parameters:
-
Shoot and Root Length: Measure the length of the shoot (from the soil line to the apical tip) and the primary root using a ruler or caliper.[15]
-
Fresh Weight: Gently wash the harvested plants to remove any soil or growth medium. Blot them dry with a paper towel and immediately record the fresh weight using an analytical balance.[16]
-
Dry Weight: Place the harvested plants in a drying oven at 70-80°C for at least 48 hours, or until a constant weight is achieved. Record the dry weight.[16][17]
-
Protocol 2: Determination of Photosynthetic Pigment Content
This protocol describes the extraction and quantification of chlorophylls and carotenoids from plant leaf tissue.
Materials:
-
Fresh leaf tissue (a known weight or area)
-
80% Acetone (or 100% Methanol)
-
Mortar and pestle
-
Quartz sand (optional)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Volumetric flasks
-
Whatman No. 1 filter paper
Procedure:
-
Sample Preparation: Harvest a known fresh weight (e.g., 100 mg) or area of leaf tissue from plants of each treatment group.
-
Pigment Extraction:
-
Filtration and Centrifugation:
-
Filter the homogenate through Whatman No. 1 filter paper into a centrifuge tube.
-
Wash the mortar and pestle with additional 80% acetone and pass it through the filter to ensure all pigment is collected.
-
Centrifuge the extract at 5000 rpm for 10 minutes to pellet any debris.
-
-
Volume Adjustment: Carefully transfer the supernatant to a volumetric flask and bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.[20]
-
-
Calculation of Pigment Concentration: Use the following equations (for 80% acetone) to calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids:
-
Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Carotenoids (mg/g FW) = [1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)] / 198
Where:
-
A = absorbance at the respective wavelength
-
V = final volume of the extract (mL)
-
W = fresh weight of the leaf tissue (g)
-
Chl a and Chl b are the concentrations of chlorophyll a and b in µg/mL
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Sorghum Productivity with Methyur, Kamethur, and Ivin Plant Growth Regulators † [mdpi.com]
- 6. INCREASING THE PRODUCTIVITY OF WHEAT USING SYNTHETIC PLANT GROWTH REGULATORS METHYUR, KAMETHUR AND IVIN [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. auctoresonline.org [auctoresonline.org]
- 9. kieber.weebly.com [kieber.weebly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4 Ways to Measure Growth Rate of Plants - wikiHow [wikihow.com]
- 16. sciencebuddies.org [sciencebuddies.org]
- 17. Plant Growth Experiments - Cornell Waste Management Institute [compost.css.cornell.edu]
- 18. Measuring chlorophylls and carotenoids in plant tissue [protocols.io]
- 19. prometheusprotocols.net [prometheusprotocols.net]
- 20. afst.valahia.ro [afst.valahia.ro]
Application Notes and Protocols for Sonogashira Coupling of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of pyrimidine derivatives. This powerful cross-coupling reaction is an indispensable tool for the synthesis of novel compounds in drug discovery and medicinal chemistry, enabling the formation of a carbon-carbon bond between a pyrimidine core and a terminal alkyne.[1][2] The pyrimidine scaffold is a privileged structure present in numerous FDA-approved drugs, and the introduction of an alkynyl moiety can significantly modulate the biological activity of these molecules.[1]
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine to form a Pd(II)-pyrimidine complex.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.[1]
-
Reductive Elimination: The final product, an alkynylpyrimidine, is formed, and the Pd(0) catalyst is regenerated.[5]
Copper Cycle:
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is then ready for transmetalation to the palladium center.
A common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which can be minimized by using copper-free conditions or by maintaining a strictly inert atmosphere.[6]
Reactivity of Halopyrimidines
The reactivity of halopyrimidines in Sonogashira coupling is dependent on both the nature of the halogen and its position on the pyrimidine ring.
-
Effect of the Halogen: The reactivity generally follows the order: I > Br > Cl > F.[7][8] Iodopyrimidines are the most reactive, often coupling at room temperature, while chloropyrimidines may require higher temperatures and more robust catalytic systems.[3] Fluoropyrimidines are generally unreactive.[7]
-
Effect of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity is C4(6) > C2 > C5.[7] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition.
This differential reactivity allows for selective functionalization of polyhalogenated pyrimidines. For instance, in 5-bromo-2-chloropyrimidine, the more reactive C-Br bond at the 5-position can be selectively coupled under milder conditions.[8]
Experimental Protocols
Herein, we provide detailed protocols for the Sonogashira coupling of various pyrimidine derivatives.
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine at Room Temperature[1]
This protocol is suitable for a wide range of terminal alkynes under mild conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via a syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion is indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 5-Bromopyrimidine[6]
This protocol is advantageous for avoiding the alkyne homocoupling side reaction.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dry all glassware under vacuum with heating.
-
To a Schlenk flask, add 5-bromopyrimidine, the terminal alkyne, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent followed by the amine base.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of a Halopyrimidine (General)[7]
This is a general procedure that can be adapted for various halopyrimidines and alkynes, potentially requiring elevated temperatures.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (0.1 equiv)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various pyrimidine derivatives.
Table 1: Sonogashira Coupling of 5-Halopyrimidines
| Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 12 | 95 | [1] |
| 5-Iodouridine derivative | Terminal acetylenes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | - | Good | [2] |
| 5-Bromo-2-chloropyrimidine | Terminal alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Amine | THF/DMF | RT-80 | - | - | [8] |
| 5-Iodo-6-methylpyrimidine | Terminal acetylenes | - | - | - | DMF | RT | - | Good | [2] |
Table 2: Sonogashira Coupling of Other Halopyrimidines
| Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzyloxy-5-bromopyrimidine | Aryl and aliphatic alkynes | PdCl₂(PPh₃)₂ | CuI | Et₂NH | THF | 60 | - | 85-94 | [2] |
| 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd | - | - | - | - | - | 50-93 | [9] |
| 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Aryl iodides | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 9-11 | Excellent | [10] |
Applications in Drug Discovery
The Sonogashira coupling of pyrimidine derivatives is a key strategy for the synthesis of novel drug candidates. The pyrimidine core is found in a wide range of biologically active compounds, including kinase inhibitors and antifungal agents.[9][11] The introduction of alkynyl groups can lead to enhanced biological activity and improved pharmacological properties.[9]
For example, this methodology has been used in the synthesis of:
-
Kinase inhibitors: Pyrimidine-based compounds are crucial in the development of inhibitors for kinases such as Aurora kinase and EGFR kinase.[11][12]
-
Antifungal agents: Aniline-pyrimidine derivatives, synthesized via Sonogashira coupling, have shown potential as fungicides.[9]
-
FAK inhibitors: Pyrimidine-based focal adhesion kinase (FAK) inhibitors have been synthesized for potential use in cancer therapy.[12]
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for Sonogashira coupling.
Caption: Application of Sonogashira coupling in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoselective O-alkylation of Pyrimidin-2-ols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoselective O-alkylation of pyrimidin-2-ols, a critical transformation in the synthesis of diverse biologically active molecules. The strategic introduction of alkyl groups onto the oxygen atom of the pyrimidine core can significantly modulate the pharmacological properties of the resulting compounds.
Introduction
Pyrimidine-2-ols exist in a tautomeric equilibrium with their corresponding 2-hydroxypyrimidine form. The selective alkylation of the oxygen atom over the nitrogen atoms presents a common challenge in synthetic chemistry. Achieving high chemoselectivity is crucial for the efficient synthesis of target molecules and the avoidance of tedious purification steps to separate N- and O-alkylated isomers.[1][2] This document outlines reliable methods for achieving selective O-alkylation, focusing on the use of specific alkylating agents and optimized reaction conditions. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, with applications as anticancer, antiviral, and anti-inflammatory agents.[3][4]
Key Factors Influencing Regioselectivity
The regioselectivity of the alkylation of pyrimidin-2-ols (N- vs. O-alkylation) is influenced by several key factors:
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a pivotal role. Harder electrophiles tend to favor N-alkylation, while softer electrophiles can favor O-alkylation. The choice of the leaving group is also critical; for instance, using iodinated derivatives often leads to higher yields compared to chlorinated ones due to the better leaving group ability of iodide.[5]
-
Reaction Conditions:
-
Base: The choice of base can influence the equilibrium between the different tautomers and the nucleophilicity of the oxygen and nitrogen atoms. Bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the reaction.[6][7]
-
Solvent: The polarity of the solvent can affect the reaction outcome. Polar aprotic solvents like acetonitrile (MeCN) and acetone are frequently used.[5][6]
-
Temperature: Reaction temperature can impact the reaction rate and selectivity. Reactions are often performed at room temperature or under reflux.[5]
-
Experimental Protocols
Herein, we provide detailed protocols for the chemoselective O-alkylation of pyrimidin-2-ols using 4-(halomethyl)pyrimidines as alkylating agents.
Protocol 1: General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones[6]
This protocol describes a method for the selective O-alkylation of pyrimidinones.[6]
Materials:
-
6-substituted pyrimidin-2(1H)-one (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
4-(iodomethyl)pyrimidine (1.0 eq)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).[6]
-
Add 10 mL of acetone to the flask.[6]
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.[6]
-
Heat the resulting mixture to reflux and stir for 30 minutes.[6]
-
After the reaction is complete (monitored by TLC), remove the solvent under vacuum.[6]
-
Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the O-alkylated product.[6]
Protocol 2: Optimized O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones[5]
This protocol was developed for the fast and high-yielding selective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones.[5]
Materials:
-
4-(Trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq)
-
4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, combine the 4-(trifluoromethyl)pyrimidin-2(1H)-one, the 4-(iodomethyl)pyrimidine alkylating agent, and potassium carbonate in acetonitrile.
-
Stir the reaction mixture at reflux. Reaction times are typically short, around 30 minutes, with yields ranging from 70-98%.[5][8][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering off the base and evaporating the solvent. The crude product can then be purified by column chromatography if necessary.
Data Presentation
The following tables summarize quantitative data for the chemoselective O-alkylation of various pyrimidin-2-ols.
Table 1: Influence of Leaving Group on O-Alkylation Yield [5]
| Entry | Alkylating Agent | Leaving Group | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | 4-(Chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Cl | MeCN | 16 | Reflux | 53 |
| 2 | 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Br | MeCN | 16 | Reflux | 80 |
| 3 | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | I | MeCN | 16 | Reflux | 87 |
Table 2: Scope of O-Alkylation with Various Substituted Pyrimidin-2(1H)-ones [5][7]
| Entry | Pyrimidin-2(1H)-one Substituent (at C6) | Alkylating Agent | Yield (%) |
| 1 | 4-Me-C₆H₄ | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 98 |
| 2 | 4-OMe-C₆H₄ | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 95 |
| 3 | 4-Cl-C₆H₄ | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 96 |
| 4 | 4-Br-C₆H₄ | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 94 |
| 5 | 4-NO₂-C₆H₄ | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 86 |
| 6 | 2-Thienyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 90 |
| 7 | 2-Furyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 86 |
| 8 | Methyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 70 |
| 9 | Isobutyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 72 |
Reaction conditions: Pyrimidin-2(1H)-one (1 eq), alkylating agent (1 eq), K₂CO₃ (1 eq), MeCN, reflux, 30 min.[5] The results indicate that electron-donating and electron-withdrawing groups on the phenyl ring at the 6-position have minimal impact on the high yields of the O-alkylation reaction.[5][7]
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the regioselectivity of the alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of 4-Methyl-6-(methylthio)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 4-Methyl-6-(methylthio)pyrimidin-2-ol, a versatile heterocyclic building block. The protocols outlined below are based on established methodologies for structurally related pyrimidine systems and are intended to serve as a guide for the synthesis of novel derivatives for applications in medicinal chemistry and drug discovery.
Overview of Derivatization Strategies
This compound offers multiple reactive sites for chemical modification, including the hydroxyl group at the C2 position, the methylthio group at the C6 position, and the pyrimidine ring itself. The primary derivatization pathways include:
-
Alkylation of the 2-hydroxyl group: Direct O-alkylation or N-alkylation of the tautomeric pyrimidinone form to introduce a variety of side chains.
-
Conversion of the 2-hydroxyl group to a leaving group: Chlorination of the hydroxyl group to a chloro group, enabling subsequent nucleophilic substitution reactions.
-
Modification of the 6-methylthio group: Oxidation to the corresponding sulfoxide or sulfone to enhance its leaving group ability for nucleophilic aromatic substitution.
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions at the C2 position (after conversion to a halide) to form carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols and Quantitative Data
O-Alkylation of the 2-Hydroxyl Group
The hydroxyl group of this compound can be alkylated to form the corresponding ether derivatives. This reaction typically proceeds via an SN2 mechanism and can be influenced by the choice of base and solvent. While direct O-alkylation is possible, it is important to consider the potential for competing N-alkylation of the tautomeric pyrimidinone form. Studies on similar pyrimidin-2(1H)-ones have demonstrated successful and chemoselective O-alkylation.[1][2][3]
General Protocol for O-Alkylation:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is added a base (1.0-1.2 eq.), such as potassium carbonate (K2CO3) or sodium hydride (NaH).
-
The mixture is stirred at room temperature for 30 minutes.
-
The alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated derivative.
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidines | K2CO3 | MeCN | Reflux | 16 h | 87 | [1][2] |
| 4-(Bromomethyl)pyrimidines | K2CO3 | MeCN | Reflux | 16 h | 80 | [2] |
| Substituted 4-(iodomethyl)pyrimidines | K2CO3 | MeCN | 60 °C | 30 min | 70-98 | [1][2] |
Chlorination of the 2-Hydroxyl Group
The conversion of the 2-hydroxyl group to a 2-chloro group is a key transformation that activates the C2 position for a wide range of nucleophilic substitution reactions. This is typically achieved using phosphoryl chloride (POCl3), often in the presence of a base.[4][5] A solvent-free approach using an equimolar amount of POCl3 has been reported for large-scale preparations, offering environmental and safety benefits.[4]
Protocol for Chlorination with POCl3:
-
In a sealed reactor, this compound (1.0 eq.) is mixed with phosphoryl chloride (1.0-1.1 eq.) and pyridine (1.0 eq.).
-
The reaction mixture is heated to 160 °C for 2 hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-4-methyl-6-(methylthio)pyrimidine.
-
Further purification can be achieved by recrystallization or column chromatography.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Hydroxypyrimidines | POCl3 (1 eq.), Pyridine (1 eq.) | 160 °C, 2 h, solvent-free | High | [4] |
| 2,4-dihydroxy-5-methylpyrimidine | POCl3 (excess), Pyridine | Distillation | 88 | [4] |
Nucleophilic Substitution of the 2-Chloro Group
The 2-chloro derivative is a versatile intermediate for introducing various functionalities at the C2 position through nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
General Protocol for Nucleophilic Substitution:
-
A solution of 2-chloro-4-methyl-6-(methylthio)pyrimidine (1.0 eq.) and the desired nucleophile (1.1-2.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is prepared.
-
A base (e.g., triethylamine, sodium carbonate) may be added if the nucleophile is an amine salt.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The product is isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.
| Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4,6-dichloro-2-(methylthio)pyrimidine | EtONa (1.1 eq.) | EtOH | ca. 20 °C, 2 h | 89 |[6] | | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | - | - |[7] | | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | - | - |[7] |
Oxidation of the 6-Methylthio Group
Oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group significantly increases its leaving group ability, facilitating nucleophilic substitution at the C6 position. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[8]
Protocol for Oxidation to Sulfone:
-
To a stirred solution of the 4-Methyl-6-(methylthio)pyrimidine derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C is added m-CPBA (2.0 eq.).
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding sulfone.
| Substrate | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | m-CPBA (2 eq.) | DCM | 0 °C to rt, 24 h | 94 |[8] |
Suzuki-Miyaura Cross-Coupling Reaction
The 2-chloro-4-methyl-6-(methylthio)pyrimidine can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids to form C-C bonds, leading to the synthesis of 2-aryl or 2-heteroaryl pyrimidine derivatives.[9][10]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added 2-chloro-4-methyl-6-(methylthio)pyrimidine (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.5-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.
-
The reaction mixture is heated, often under microwave irradiation, until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Chloro-pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%) | K2CO3 | Dioxane/H2O | MW, 100 °C, 15 min | Good to excellent |[9][10] | | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 °C | Good |[11] |
Visualizations of Reaction Pathways
The following diagrams illustrate the key derivatization pathways for this compound.
Caption: Key derivatization pathways of this compound.
Caption: General experimental workflow for derivatization reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Many of the solvents and reagents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose and with appropriate safety precautions.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield of Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring; Impure starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Increase the reaction temperature in small increments (e.g., 5-10 °C). Ensure vigorous stirring to maintain a homogeneous reaction mixture. Use freshly purified starting materials. | Increased product yield. |
| Formation of Side Products | Over-methylation (formation of S,N-dimethylated or O,S-dimethylated byproducts); Hydrolysis of starting material or product. | Use a controlled amount of the methylating agent (e.g., iodomethane or dimethyl sulfate).[2] Perform the reaction under anhydrous conditions to prevent hydrolysis.[1] Maintain the reaction pH in the optimal range to avoid decomposition. | Minimized side product formation and a cleaner reaction profile. |
| Difficulty in Product Purification | Co-elution of product with starting materials or byproducts during chromatography; Poor crystallization. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different purification technique, such as recrystallization from a suitable solvent system (e.g., ethanol/water). | Isolation of the pure desired product. |
| Inconsistent Results | Variability in reagent quality; Fluctuations in reaction conditions. | Use reagents from a reliable source and check their purity before use. Strictly control reaction parameters such as temperature, time, and stoichiometry. | Reproducible and consistent synthesis results. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the S-methylation of 6-methyl-2-thiouracil.[3] This involves reacting 6-methyl-2-thiouracil with a methylating agent like iodomethane in the presence of a base.[3]
Q2: How can I minimize the formation of the over-methylated byproduct, 4-Methyl-2,6-bis(methylthio)pyrimidine?
A2: To minimize over-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent is often sufficient. Adding the methylating agent dropwise at a lower temperature can also help control the reaction's selectivity.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts on a TLC plate.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Iodomethane is a hazardous and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Synthesis of this compound from 6-Methyl-2-thiouracil
This protocol details the S-methylation of 6-methyl-2-thiouracil.
Materials:
-
6-Methyl-2-thiouracil
-
Iodomethane (CH₃I)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Dissolve 6-methyl-2-thiouracil (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in a mixture of methanol and water at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add iodomethane (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Reaction Pathway
References
Troubleshooting pyrimidine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Biginelli synthesis of dihydropyrimidinones (DHPMs)?
A1: The Biginelli reaction, a one-pot, three-component reaction, is prone to several side reactions that can lower the yield and complicate purification. The most frequently encountered side reactions include the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, which are often yellow and highly fluorescent.[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] Another common issue is the formation of N-acylurea byproducts from the reaction of the β-ketoester with urea.[1][2] Additionally, the Knoevenagel condensation between the aldehyde and the β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[2]
Q2: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?
A2: Low yields in the Pinner synthesis can often be attributed to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2] The purity of the amidine salt is a critical factor, as amidines can be hygroscopic and may hydrolyze over time.[1]
Q3: Why is my crude product from a pyrimidine synthesis difficult to purify?
A3: Purification difficulties often arise from the presence of side products with physicochemical properties similar to the desired pyrimidine derivative.[3] In Biginelli reactions, N-acylurea byproducts can complicate purification.[2] If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[3] Furthermore, the target compound itself may be unstable on silica gel.[3]
Q4: What are the critical parameters to control to minimize side reactions in pyrimidine synthesis?
A4: Several parameters are crucial for controlling side reactions. These include:
-
Reaction Temperature: Higher temperatures can favor side reactions, such as the Hantzsch pathway in the Biginelli reaction.[1][2]
-
Catalyst Activity: An inactive or inefficient catalyst can lead to low conversion and the prevalence of side reactions.[1][2]
-
Purity of Reactants: Impurities in starting materials can inhibit the desired reaction.[1][2]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of byproducts.[3]
Troubleshooting Guides
Biginelli Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield / Low Conversion | Inefficient catalyst, suboptimal reaction conditions, or impure reactants.[1][2] | Catalyst Activity: Ensure the catalyst is active. Regenerate reusable catalysts if necessary. For acid catalysts like HCl, verify the concentration.[1][2] Reaction Time & Temperature: Monitor the reaction using Thin Layer Chromatography (TLC) and consider increasing the reaction time or moderately adjusting the temperature.[1][2] Reactant Purity: Use high-purity starting materials.[2] Solvent: Experiment with different solvents to improve solubility and reaction rate.[1] |
| Presence of Yellow, Fluorescent Byproduct | Formation of Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] | Temperature Control: Lower the reaction temperature to disfavor the Hantzsch pathway.[1][2] Catalyst Selection: Choose a catalyst that selectively promotes the Biginelli reaction.[2] Order of Addition: Adding urea last may minimize its decomposition into ammonia.[1][2] |
| Difficult Purification due to N-acylurea Byproducts | Competing reaction between the β-ketoester and urea.[2] | Characterization: Identify N-acylureas using 1H and 13C NMR spectroscopy and mass spectrometry.[2] Reaction Conditions: Carefully control reactant stoichiometry and catalyst choice.[2] Purification: Use recrystallization to remove N-acylurea impurities.[2] |
Pinner Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield / Complex Byproduct Mixture | Self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1][2] | Amidine Quality: Use freshly prepared or purified amidine hydrochloride.[1] Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis.[1] Base Selection: The choice and stoichiometry of the base are crucial. Common bases include sodium ethoxide or potassium carbonate.[1] |
| Incomplete Cyclization | Insufficient activation of the carbonyl group or steric hindrance.[1] | Catalyst: Add a catalytic amount of a Brønsted or Lewis acid to facilitate cyclization and dehydration.[1] Reaction Time: Extend the reaction time as some cyclizations are slow.[1] Alternative Substrates: If steric hindrance is suspected, consider a more reactive 1,3-dicarbonyl equivalent.[1] |
Quantitative Data Summary
Optimization of Biginelli Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HCl (20) | Water | 90 | 30 | 92 | [4] |
| 2 | CMPI (0.5 eq) | Acetonitrile | 85 | 240 | 40 | [5] |
| 3 | CMPI (0.75 eq) | Acetonitrile | 85 | 240 | 69 | [5] |
| 4 | CMPI (1.0 eq) | Acetonitrile | 85 | 60 | 90 | [5] |
Reaction of benzaldehyde, urea, and ethyl acetoacetate was used as the base reaction for entries 1-4.
Experimental Protocols
Protocol 1: General Procedure for Biginelli Reaction[6]
Materials:
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Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.3 eq)
-
Ethanol
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for 48 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol.
-
The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: General Procedure for Pinner Synthesis of Pyrimidines[6]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[6]
Protocol 3: Purification by Flash Column Chromatography[7]
Materials:
-
Crude pyrimidine product
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., Dichloromethane/Methanol)
-
Triethylamine (TEA) (optional, for basic compounds)
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent.
-
Pack the chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the solvent (wet loading) or adsorb it onto a small amount of silica gel (dry loading).
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system. A gradient of increasing polarity is often used. For basic compounds like 4-pyrimidine methanamine, adding 0.1-1% triethylamine to the mobile phase is beneficial.[7]
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Experimental workflow for the Pinner synthesis.
References
Technical Support Center: Purification of 4-Methyl-6-(methylthio)pyrimidin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-6-(methylthio)pyrimidin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often a cost-effective method for removing impurities from solid compounds, while column chromatography is useful for separating the target compound from impurities with similar solubility properties.[1]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
The synthesis of this compound, typically via a Biginelli-type reaction, can lead to several byproducts. Potential impurities include unreacted starting materials such as thiourea and ethyl acetoacetate, as well as side products like Hantzsch-type 1,4-dihydropyridines and N-acylureas.[1][2] The formation of these impurities is often influenced by reaction conditions such as temperature and catalyst choice.[2]
Q3: How do I choose an appropriate solvent for recrystallization?
A suitable recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For pyrimidine derivatives, polar protic solvents are often a good starting point.[3] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Q4: My compound is not crystallizing from the solution upon cooling. What should I do?
If crystals do not form, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If these methods are unsuccessful, you may need to concentrate the solution by carefully evaporating some of the solvent and allowing it to cool again.[4]
Q5: What should I do if my compound "oils out" during recrystallization instead of forming crystals?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by the solution being too concentrated or cooling too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | The solution is too dilute. | Reheat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool slowly.[4] |
| The chosen solvent is not appropriate. | Perform solubility tests to find a more suitable solvent where the compound has a significant difference in solubility at high and low temperatures. | |
| Compound "Oils Out" | The solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and allow it to cool at a slower rate.[4] |
| The rate of cooling is too fast. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow the cooling process.[4] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Crystals Form Too Quickly | The solution is supersaturated. | Reheat the solution and add a small amount of additional solvent to reduce the saturation level. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system is not optimal. | Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation (a significant difference in Rf values). A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1] |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Low Recovery of the Compound | The compound is adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the eluent to reduce strong interactions with the silica. |
Experimental Protocols
Recrystallization Protocol
A common solvent for the recrystallization of similar pyrimidine derivatives is ethanol.[5]
Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Two-Solvent Recrystallization
If a single solvent is not effective, a two-solvent system can be used. A good solvent pair consists of a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which the compound is insoluble.[1]
Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring a uniform and level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Troubleshooting workflow for column chromatography problems.
References
Technical Support Center: Synthesis of Pyrimidin-2-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidin-2-ol and its derivatives. Our aim is to help you improve reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrimidin-2-ol derivatives?
A1: The most prevalent methods for synthesizing the pyrimidine core, which can lead to pyrimidin-2-ol derivatives, include the Biginelli reaction, the Pinner synthesis, and synthesis from chalcones. The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[1] The Pinner synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] Synthesis from chalcones involves the reaction of these α,β-unsaturated ketones with urea or a similar nitrogen-containing compound.[3][4]
Q2: I am observing a very low yield in my pyrimidin-2-ol synthesis. What are the general factors I should investigate?
A2: Low yields in pyrimidine synthesis are a common issue and can often be attributed to several factors. Key areas to investigate include the choice and amount of catalyst, reaction temperature and time, the solvent used, and the purity of your starting materials.[5][6] Suboptimal conditions can lead to incomplete reactions or the formation of side products, both of which will lower the yield of your desired pyrimidin-2-ol.
Q3: What are the typical side reactions I should be aware of during pyrimidine synthesis?
A3: Side reactions can significantly impact your yield and complicate purification. In the Biginelli reaction, a common byproduct is a Hantzsch-type 1,4-dihydropyridine, especially at elevated temperatures.[6] Other potential side reactions include the Knoevenagel condensation between the aldehyde and the β-ketoester, and the formation of N-acylurea byproducts.[7] In the Pinner synthesis, hydrolysis of the amidine starting material or key intermediates is a major concern, leading to undesired ester byproducts.[5][7]
Q4: How can I effectively purify my crude pyrimidin-2-ol product?
A4: The purification of pyrimidin-2-ol derivatives typically involves recrystallization or column chromatography. Recrystallization is a cost-effective method for solid compounds, relying on the differential solubility of the product and impurities in a chosen solvent at different temperatures. Column chromatography is a more powerful technique for separating compounds with similar polarities and is often used when recrystallization is ineffective.
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
The Biginelli reaction is a popular method for synthesizing dihydropyrimidinones, which are closely related to pyrimidin-2-ols. Low yields are a frequent challenge.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: Troubleshooting decision tree for low yield in the Biginelli reaction.
Data on Catalyst and Solvent Effects in Biginelli Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 78 | 24 | <10 |
| HCl (10) | Ethanol | 78 | 8 | 75 |
| FeCl₃ (10) | Acetonitrile | 82 | 6 | 85 |
| CuCl₂·2H₂O / HCl | Solvent-free (Grinding) | Room Temp. | minutes | >90 |
This data is compiled from various sources and represents a typical Biginelli reaction. Actual results may vary depending on the specific substrates used.[6][8]
Issue 2: Side Reactions in Pinner Synthesis
The Pinner synthesis is sensitive to reaction conditions, and the presence of water can lead to significant side reactions, primarily hydrolysis.
Troubleshooting Workflow for Pinner Synthesis Side Reactions
Caption: Troubleshooting decision tree for side reactions in the Pinner synthesis.
Issue 3: Low Yield in Chalcone-Based Synthesis
Synthesis of pyrimidin-2-ols from chalcones can also suffer from low yields. The reaction conditions, particularly the base and solvent, play a crucial role.
Comparative Yields for Chalcone-Based Pyrimidine Synthesis
| Method | Yield (%) | Notes |
| Conventional Heating | 18 - 51 | Traditional refluxing in a solvent like ethanol. |
| UV Irradiation | 40 - 88 | An environmentally friendly alternative that can significantly improve yields. |
Yields are dependent on the specific chalcone substrate and reaction conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones.
Experimental Workflow for Biginelli Reaction
Caption: General experimental workflow for the Biginelli reaction.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.5 equivalents).
-
Add the chosen solvent (e.g., ethanol) and a catalytic amount of a suitable acid (e.g., HCl or a Lewis acid).
-
Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a small amount of cold solvent. If no solid forms, remove the solvent under reduced pressure and proceed with extraction using an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[7][8]
Protocol 2: General Procedure for Pinner-Type Pyrimidine Synthesis
This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing the need for anhydrous conditions.
Methodology:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Add a strong base, such as sodium ethoxide (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature, neutralize with a dilute acid if necessary, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Protocol 3: Purification by Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent in which the pyrimidin-2-ol derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Purification by Column Chromatography
Methodology:
-
Stationary Phase and Eluent Selection: Typically, silica gel is used as the stationary phase. The eluent (mobile phase) is a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Regioselectivity in Pyrimidine Nucleophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution on 2,4-dichloropyrimidine generally selective for the C4 position?
A1: The enhanced reactivity of the C4 position in 2,4-dichloropyrimidines towards many nucleophiles is primarily due to electronic factors. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon.[1][2] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Additionally, the anionic intermediate (Meisenheimer complex) formed upon attack at C4 can be effectively stabilized by resonance, involving both nitrogen atoms of the pyrimidine ring.[1]
Q2: Under what circumstances can nucleophilic attack be directed to the C2 position of a 2,4-dichloropyrimidine?
A2: While C4 substitution is common, C2 selectivity can be achieved under specific conditions. A key factor is the presence of an electron-donating group (EDG), such as an alkoxy or amino group, at the C6 position.[1][3] Such groups can alter the electronic distribution of the pyrimidine ring, making the C2 position more favorable for nucleophilic attack.[3] Furthermore, certain nucleophiles, like tertiary amines, have shown a preference for the C2 position, particularly when an electron-withdrawing group (EWG) is present at the C5 position.[1][4]
Q3: What role does the nucleophile play in determining the regioselectivity of the reaction?
A3: The nature of the nucleophile is a critical determinant of regioselectivity. For instance, neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1][5] In contrast, the use of tertiary amines as nucleophiles in the presence of a C5 electron-withdrawing group can lead to excellent C2 selectivity.[4][6] Palladium-catalyzed aminations, on the other hand, have been shown to strongly favor the formation of the C4-substituted product.[1][5]
Q4: How do reaction conditions such as solvent and temperature influence regioselectivity?
A4: Solvents can significantly influence the reaction's outcome. For example, polar solvents can favor different regioisomers compared to non-polar solvents.[7] Temperature also plays a crucial role; higher temperatures can sometimes lead to a loss of selectivity or the formation of undesired byproducts.[1] Therefore, a systematic screening of both solvent and temperature is often necessary to optimize for the desired regioisomer.[1]
Troubleshooting Guides
Problem 1: My reaction with a 2,4-dichloropyrimidine is yielding a mixture of C4 and C2 isomers, and I want to favor the C4 product.
-
Potential Cause: The inherent reactivity of the C2 position is competing with the C4 position under your current reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Introduction: For amination reactions, consider employing a palladium catalyst, which has been shown to significantly enhance C4 selectivity.[1][5]
-
Solvent and Base Optimization: Systematically screen different solvent and base combinations. Conditions such as n-butanol with diisopropylethylamine (DIPEA) have been reported to favor C4 substitution.[1]
-
Temperature Control: Lowering the reaction temperature may improve selectivity towards the C4 isomer.[1]
-
Order of Addition: In catalyzed reactions, the order of addition of reagents can be critical. Consider slowly adding a pre-mixed solution of the amine and base to the solution of the dichloropyrimidine and catalyst.[1]
-
Problem 2: I am trying to synthesize a C2-substituted pyrimidine from a 2,4-dichloropyrimidine, but the reaction is either not selective or gives low yields.
-
Potential Cause: The C4 position is inherently more reactive, and the conditions are not optimized to favor C2 attack.
-
Troubleshooting Steps:
-
Substrate Modification: If possible, start with a 2,4-dichloropyrimidine that has an electron-donating group (EDG) at the C6 position to electronically favor C2 substitution.[1][3]
-
Nucleophile Choice: If your substrate contains an electron-withdrawing group (EWG) at the C5 position, using a tertiary amine as the nucleophile can provide high C2 selectivity.[4][6]
-
Metalation Approach: For unsubstituted pyrimidines, regioselective zincation at the C2 position using TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl) followed by reaction with an electrophile can be an effective strategy.[8]
-
Problem 3: The separation of my C2 and C4 isomeric products is proving difficult.
-
Potential Cause: The isomers have very similar physical properties, such as polarity, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Reaction Optimization: The primary strategy should be to improve the regioselectivity of the reaction to minimize the formation of the undesired isomer (see Problems 1 and 2).
-
Chromatography Technique: If a mixture is unavoidable, preparative High-Performance Liquid Chromatography (Prep-HPLC) often provides better resolution for separating isomers than standard flash column chromatography.[9]
-
Recrystallization: Carefully screen for a suitable solvent or solvent system for recrystallization. This can sometimes allow for the selective crystallization of one isomer, leaving the other in the mother liquor.[9]
-
Data Presentation
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine under Different Conditions
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | K₂CO₃, DMAc, rt, 1 h | 80:20 | 98 |
| 2 | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | 95 |
| 3 | Aniline | K₂CO₃, DMAc, rt, 1 h | 83:17 | 99 |
| 4 | Aniline | No catalyst, -60 °C, 0.5 h | 95:5 | 96 |
| 5 | N-Methylaniline | BuOH, i-Pr₂NEt, 125 °C, 24 h | 75:25 | 92 |
| 6 | N-Methylaniline | No catalyst, -60 °C, 0.5 h | 97:3 | 95 |
Data adapted from a highly regioselective amination study.[5] Conditions A refer to uncatalyzed reactions, while Conditions B involve a palladium catalyst.
Experimental Protocols
Protocol 1: Highly C4-Selective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4 selectivity.[5]
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%).
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Reagent Addition: In a separate flask, prepare a solution of the aliphatic secondary amine (1.1 equiv) and LiHMDS (1.2 equiv) in THF. Slowly add this solution to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 2-Amino-4-chloropyrimidine via Ammonolysis of 2,4-Dichloropyrimidine
This protocol describes a method for achieving C2-amination.[10]
-
Setup: In a three-necked flask equipped with a reflux condenser, add 2,4-dichloropyrimidine.
-
Reagent Addition: Add aqueous ammonia and stir the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion using TLC.
-
Isolation: Cool the reaction mixture to room temperature and filter the precipitate.
-
Washing: Wash the crude product sequentially with ethanol and water.
-
Purification: Dry the product and recrystallize it from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain the purified 2-amino-4-chloropyrimidine.
Visualizations
Caption: Key factors determining C2 vs. C4 regioselectivity.
Caption: Decision-making workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Catalyst Selection for Pyrimidine Coupling Reactions
Welcome to the technical support center for catalyst selection in pyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrimidines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my halopyrimidine starting material. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in pyrimidine coupling reactions is a common issue and can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst deactivation.
Potential Causes:
-
Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3] This is a well-documented challenge, sometimes referred to as the "2-pyridyl problem" when extended to other nitrogen-containing heterocycles.[3]
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If the precatalyst is not efficiently reduced to Pd(0) in situ, the catalytic cycle will not initiate.[2] The formation of palladium black can be an indicator of catalyst decomposition.[4]
-
Poor Oxidative Addition: While the C-X bond on the electron-deficient pyrimidine ring should facilitate oxidative addition, other factors like sterics or competing coordination can hinder this key step.[2] The general reactivity order for aryl halides is I > Br > OTf > Cl.[5][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and can significantly impact the reaction outcome.[2][4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[2]
-
Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms the active Pd(0) species (e.g., XPhos-Pd-G3).[4][7]
-
For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[8][9]
-
-
Base and Solvent Screening:
-
The base is crucial for the transmetalation step. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][10] For base-sensitive functional groups, weaker bases like phosphates may be preferable.[11][12]
-
Ensure adequate solubility of all reagents. Common solvents include 1,4-dioxane, toluene, DMF, often with water as a co-solvent for Suzuki reactions.[4][13] Anhydrous conditions are critical for many coupling reactions to prevent side reactions like hydrolysis.[4]
-
-
Temperature Optimization:
Q2: My reaction is producing a mixture of regioisomers with my dihalopyrimidine. How can I control the regioselectivity?
A2: Achieving regioselectivity with di- or polyhalogenated pyrimidines is a significant challenge. The inherent reactivity of the different positions on the pyrimidine ring often dictates the initial substitution pattern, but this can be influenced by the choice of catalyst and reaction conditions.
General Reactivity and Selectivity:
-
For many cross-coupling reactions with 2,4-dihalopyrimidines, substitution preferentially occurs at the C4 position.[14] Similarly, for 2,5-dihalopyrimidines, the C5 position can be more reactive under certain conditions.[8]
-
The general order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on the pyrimidine ring is C4 > C2 > C5.[14]
Strategies for Controlling Regioselectivity:
-
Ligand Control: The choice of ligand can sometimes invert the "natural" selectivity. For instance, while many catalysts favor C4 coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4-selectivity, whereas a diphosphine ligand like dppf can favor C2 coupling in some systems.[8]
-
Ligand-Free Conditions: Interestingly, ligand-free conditions, such as Jeffery conditions, have been reported to enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyrimidines and even enable C5-selective coupling of 2,5-dichloropyrimidines.[8]
-
Sequential Coupling: By exploiting the differential reactivity of the halogen atoms (e.g., I vs. Cl), a sequential cross-coupling strategy can be employed. The more reactive halide (typically iodide or bromide) will react first under milder conditions, allowing for the subsequent coupling at the less reactive position (typically chloride) under more forcing conditions.
Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A3: Side reactions can significantly lower the yield of the desired product and complicate purification. Common side reactions in pyrimidine coupling reactions include:
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions) can be a significant side reaction.[4]
-
Minimization: Use a slight excess of the halopyrimidine. Ensure efficient oxidative addition and transmetalation by optimizing the catalyst system and reaction conditions.
-
-
Protodeboronation/Protodehalogenation: This is the replacement of the boronic acid group or the halide with a hydrogen atom.[10]
-
Hydrolysis: Functional groups on the pyrimidine ring or the coupling partner can be susceptible to hydrolysis, especially if water is present and the reaction is heated.[4]
-
Minimization: Use anhydrous solvents and reagents. Protect sensitive functional groups if necessary.
-
Data Presentation: Catalyst Performance in Pyrimidine Coupling Reactions
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates. Note that direct comparison of yields should be considered with caution due to variations in specific substrates, ligands, and reaction conditions across different studies.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85[7] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 12 | 92 |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 16 | 95 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DMF | 12 | 88[10] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 100 | 91 |
| 2 | 4-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | 5-Bromopyrimidine | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos | K₃PO₄ | sec-Butanol | 100 | 88 |
| 4 | 2-Bromopyrimidine | Indole | Pd(OAc)₂ (2) | DavePhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 78 |
Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 94 |
| 2 | 5-Bromopyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 89 |
| 3 | 4-Chloropyrimidine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 75 |
| 4 | 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 82 (mono-alkynylated) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[15]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture) via syringe.[15]
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
-
Preparation: In a glovebox or under an inert atmosphere, combine the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[4]
-
Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[4]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.[4] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in pyrimidine coupling reactions.
Caption: Logical workflow for selecting a catalyst system for pyrimidine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Methylthiopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts in methylthiopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered during the synthesis of methylthiopyrimidines?
A1: Common byproducts can be categorized based on the synthetic route:
-
From ring formation reactions (e.g., Biginelli-type condensation): The most prevalent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and the nitrogen source, competing with the desired pyrimidine formation.
-
From functional group interconversion on a pyrimidine ring:
-
Oxidation of the methylthio group: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) byproducts.[1][2]
-
Incomplete Chlorination: When preparing chloromethylthiopyrimidines from their hydroxy analogues using reagents like POCl₃, incomplete reaction can leave significant amounts of the starting hydroxypyrimidine as an impurity.[3]
-
Displacement of the Methylthio Group: In nucleophilic substitution reactions on chloromethylthiopyrimidines, the methylthio group itself can sometimes be displaced, leading to undesired products. A notable example is the formation of 2,4-bis(methylthio)pyrimidine during cyanation reactions.
-
Q2: I'm observing a highly fluorescent yellow byproduct in my Biginelli-type reaction for a methylthiopyrimidine. What is it and how can I prevent its formation?
A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. Its formation is favored at higher temperatures where urea can decompose to ammonia, which then participates in the competing Hantzsch reaction pathway.
-
Prevention Strategies:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Screening different Lewis or Brønsted acids may favor the Biginelli pathway.
-
Order of Addition: In some cases, pre-forming an intermediate by reacting the aldehyde and thiourea first before adding the β-dicarbonyl compound can direct the reaction towards the desired pyrimidine.
-
Q3: My desired methylthiopyrimidine product seems to have oxidized. How can I identify the byproducts and avoid their formation?
A3: Oxidation of the methylthio group leads to methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) byproducts. These can be identified by mass spectrometry (an increase of 16 and 32 Da, respectively) and NMR spectroscopy (a downfield shift of the methylthio protons).
-
Avoidance Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially at elevated temperatures.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Controlled Use of Oxidants: If an oxidation step is intended, carefully control the stoichiometry of the oxidizing agent to favor the formation of the desired product (e.g., sulfoxide) and avoid over-oxidation to the sulfone.[1][2]
-
Troubleshooting Guides
Issue 1: Low Yield and Presence of Hantzsch Dihydropyridine Byproduct in Biginelli-Type Synthesis
Observation: The reaction mixture or isolated product has a yellow color and shows strong fluorescence under UV light. NMR and mass spectrometry confirm the presence of a dihydropyridine structure alongside the desired methylthiopyrimidine.
Root Cause Analysis: The reaction conditions, particularly high temperature, are promoting the competing Hantzsch reaction pathway over the Biginelli reaction for pyrimidine formation.
Troubleshooting Steps:
-
Temperature Optimization: Lower the reaction temperature. For instance, if the reaction was conducted at reflux in ethanol (~78 °C), try running it at 60 °C or even room temperature for a longer duration.
-
Catalyst Screening: If using a strong Brønsted acid like HCl, consider switching to a milder Lewis acid catalyst.
-
Solvent Selection: The choice of solvent can influence the reaction pathways. Experiment with different solvents to find the optimal conditions for your specific substrates.
Data Presentation: Product Distribution vs. Reaction Temperature
The following table provides representative data on how temperature can affect the product distribution in a Biginelli-type reaction.
| Temperature (°C) | Desired Dihydropyrimidinethione Yield (%) | Hantzsch Dihydropyridine Byproduct Yield (%) |
| Room Temperature | 85 | < 5 |
| 60 | 70 | 15 |
| 80 | 55 | 30 |
| 100 (Solvent-free) | 40 | 45 |
Note: Yields are illustrative and can vary significantly based on substrates, catalyst, and reaction time.
Issue 2: Formation of Over-Oxidized Sulfone Byproduct
Observation: During the synthesis of a methylsulfinylpyrimidine (sulfoxide), a significant amount of the corresponding methylsulfonylpyrimidine (sulfone) is also formed, complicating purification.
Root Cause Analysis: The oxidizing agent is too reactive, or the reaction time is too long, leading to the oxidation of the initially formed sulfoxide to the sulfone.
Troubleshooting Steps:
-
Choice of Oxidant: Use a milder oxidizing agent. For example, if meta-chloroperoxybenzoic acid (m-CPBA) is leading to over-oxidation, consider using hydrogen peroxide with a suitable catalyst.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Using just one equivalent is often sufficient for the conversion of the sulfide to the sulfoxide.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide product.
-
Temperature Control: Perform the oxidation at a low temperature (e.g., 0 °C) to better control the reaction rate and selectivity.
Data Presentation: Oxidation Product Distribution
| Oxidizing Agent (equivalents) | Reaction Time | Temperature (°C) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| m-CPBA (1.1 equiv) | 1 h | 0 to RT | 85 | 10 |
| m-CPBA (2.2 equiv) | 2 h | RT | < 5 | 90 |
| H₂O₂/TaC (cat.) | 4 h | RT | 92 | < 5 |
| H₂O₂/NbC (cat.) | 4 h | RT | < 10 | 88 |
Note: This data is representative and illustrates the selectivity of different oxidizing systems. Actual results will depend on the specific substrate.[2]
Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine
This protocol is based on the condensation of thiourea with acetylacetone followed by S-methylation.
Materials:
-
Thiourea
-
Acetylacetone
-
Sodium ethoxide solution
-
Methyl iodide
-
Ethanol
Procedure:
-
Ring Formation:
-
In a round-bottom flask, dissolve thiourea (0.1 mol) in a 21% sodium ethoxide solution in ethanol (50 mL).
-
To this solution, add acetylacetone (0.1 mol) dropwise with stirring.
-
Heat the mixture to reflux for 3 hours. The sodium salt of 2-mercapto-4,6-dimethylpyrimidine will precipitate.
-
Cool the mixture and collect the precipitate by filtration. Wash with cold ethanol and dry.
-
-
S-Methylation:
-
Suspend the dried sodium salt (0.1 mol) in ethanol (100 mL).
-
Add methyl iodide (0.11 mol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization from ethanol/water to obtain 4,6-dimethyl-2-(methylthio)pyrimidine.
-
Protocol 2: Chlorination of 4-hydroxy-2-(methylthio)pyrimidine
Materials:
-
4-hydroxy-2-(methylthio)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene (or other suitable solvent)
Procedure:
-
To a stirred suspension of 4-hydroxy-2-(methylthio)pyrimidine (0.1 mol) in toluene (100 mL), slowly add phosphorus oxychloride (0.15 mol).[3]
-
If desired, a catalytic amount of an organic base like pyridine can be added.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-(methylthio)pyrimidine.[3]
Visualizations
References
Technical Support Center: Stability of Pyrimidin-2-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of pyrimidin-2-ol derivatives in solution. It covers common challenges, troubleshooting strategies, and experimental protocols in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling and storage of pyrimidin-2-ol derivatives.
Q1: My pyrimidin-2-ol derivative is precipitating out of my aqueous assay buffer. What's happening and how can I fix it?
A1: This common issue, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is significantly lower.[1] Poor aqueous solubility can lead to unreliable data in biological assays.[2]
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5% and not exceeding 1%.[1] High concentrations of DMSO can be cytotoxic and interfere with biological measurements.[1]
-
Check Final Compound Concentration: Your compound's final concentration might be above its kinetic solubility limit. Try lowering the concentration.[1]
-
Improve Dilution Technique: Instead of a single large dilution, perform a serial dilution in the assay buffer. This gradual change in solvent polarity can prevent precipitation.[1]
-
Modify the Buffer:
Q2: I'm observing a new peak in my HPLC analysis over time. Could my compound be degrading?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. Pyrimidin-2-ol derivatives can be susceptible to several degradation pathways, influenced by factors like pH, light, and temperature.[3]
Common Degradation Pathways:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions. Some pyrimidinone nucleoside analogs are known to be unstable in acidic environments.[4]
-
Oxidation: Degradation can occur in the presence of oxidizing agents.
-
Photodegradation: The pyrimidine ring may undergo photolytic decomposition upon exposure to UV light.[3] It is recommended to protect these compounds from prolonged light exposure.[3]
To confirm degradation, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, base, oxidant, heat, light) to accelerate the formation of potential degradants.[5][6]
Q3: Why is the biological activity of my compound inconsistent between experiments?
A3: Inconsistent activity can stem from both solubility and stability issues. Another critical factor for pyrimidin-2-ol derivatives is tautomerism .[7]
-
Tautomeric Equilibrium: Pyrimidin-2-ol exists in equilibrium with its tautomeric form, pyrimidin-2(1H)-one.[7] The ratio of these tautomers can be influenced by the solvent, pH, and temperature.[7][8] Since different tautomers can have different biological activities and physicochemical properties, a shift in this equilibrium can lead to variable results.[7] In aqueous media, the keto (pyrimidinone) form is generally more stable.[9]
Section 2: Experimental Protocols & Data
Precise and reproducible experimental protocols are crucial for assessing the stability of your compounds.
Protocol 1: Kinetic Solubility Assessment
This high-throughput method is used to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[1][2]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidin-2-ol derivative in 100% DMSO.[1]
-
Sample Preparation: In a microtiter plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of interest (e.g., 100 µM) and a final DMSO concentration of ≤1%.[1][2] Prepare in duplicate or triplicate.
-
Equilibration: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow it to reach equilibrium.
-
Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to measure the amount of precipitation. Alternatively, centrifuge the plate to pellet the precipitate and quantify the concentration of the compound remaining in the supernatant by HPLC-UV or LC-MS/MS.
-
Data Interpretation: The concentration at which significant precipitation is observed is considered the kinetic solubility limit.[1] A common goal for early-stage drug discovery compounds is a solubility greater than 60 µg/mL.[2]
Protocol 2: Chemical Stability Assessment in Solution
This protocol assesses the degradation of a compound over time in a specific buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidin-2-ol derivative in 100% DMSO.
-
Incubation Mixture: Add a small volume of the DMSO stock to a pre-warmed (e.g., 37 °C) buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 0.5%.
-
Time Points: Aliquot the mixture into several vials. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Storage: Store the quenched samples at -20 °C until analysis.
-
Quantification: Analyze the samples by HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this plot, the half-life (t½) of the compound under the tested conditions can be calculated.
Quantitative Stability Data
The stability of pyrimidin-2-ol derivatives is highly dependent on their specific substitution pattern and the conditions tested. The table below provides a summary of hypothetical stability data to illustrate how results can be presented.
| Compound | Condition | Incubation Time (h) | % Remaining | Half-Life (t½) (h) | Assay Method |
| Derivative A | PBS (pH 7.4), 37°C | 24 | 95.2 | > 24 | LC-MS/MS |
| Derivative A | 0.1 M HCl, 37°C | 8 | 45.1 | 7.5 | LC-MS/MS |
| Derivative A | 0.1 M NaOH, 37°C | 8 | 88.9 | > 24 | LC-MS/MS |
| Derivative B | PBS (pH 7.4), 37°C | 24 | 98.1 | > 24 | LC-MS/MS |
| Derivative B | 0.1 M HCl, 37°C | 8 | 15.7 | 3.1 | LC-MS/MS |
| Derivative B | 0.1 M NaOH, 37°C | 8 | 60.3 | 12.8 | LC-MS/MS |
Section 3: Visual Guides
Diagrams help to visualize complex processes and relationships relevant to working with pyrimidin-2-ol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the scaling up of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect pH for precipitation. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature. For the condensation step, ensure the temperature is maintained as specified in the protocol. 3. Use high-purity starting materials and ensure anhydrous conditions where necessary. 4. Carefully adjust the pH to the optimal range for product precipitation (typically acidic). |
| Formation of Side Products | 1. Over-alkylation of the thiouracil intermediate. 2. Competing cyclization pathways. 3. Hydrolysis of the ester group in the starting material. | 1. Control the stoichiometry of the alkylating agent (e.g., methyl iodide) and the reaction temperature. 2. Use a one-pot method with controlled addition of reagents to favor the desired reaction pathway. 3. Ensure the reaction is carried out under conditions that minimize hydrolysis. |
| Product Purity Issues | 1. Incomplete removal of starting materials. 2. Co-precipitation of impurities. 3. Difficulty in crystallization. | 1. Optimize the work-up and purification steps. Recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. 2. Wash the crude product thoroughly with appropriate solvents to remove soluble impurities. 3. If crystallization is difficult, consider purification by column chromatography. |
| Difficulty in Scaling Up | 1. Poor heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Challenges in handling large volumes of reagents and solvents. | 1. Use a jacketed reactor with controlled heating and cooling. 2. Employ mechanical stirring to ensure homogeneous mixing. 3. Plan the logistics of the scale-up carefully, including reagent addition and product isolation procedures. A one-pot synthesis approach can simplify the process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and efficient method is the one-pot, base- and acid-mediated condensation of an S-methylisothiourea salt with a β-ketoester, such as ethyl acetoacetate.[1] This approach is often preferred for its good yield and applicability to large-scale synthesis.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters include reaction temperature, pH, and the stoichiometry of the reactants. Precise control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the point of reaction completion and can help in identifying the formation of any side products.
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system. For highly impure samples, column chromatography may be necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. S-methylisothiourea salts and alkylating agents like methyl iodide can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction may also be exothermic, so proper temperature control is essential, especially during scale-up.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 4-pyrimidone-2-thioethers.[1]
Materials:
-
S-methylisothiouronium salt (e.g., sulfate or iodide)
-
Ethyl acetoacetate
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Acid (e.g., Trifluoromethanesulfonic acid - TfOH)
-
Solvent (e.g., 2-Methyltetrahydrofuran - 2-MeTHF)
Procedure:
-
To a solution of S-methylisothiouronium salt (1.1 equiv.) and ethyl acetoacetate (1.0 equiv.) in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, add DIPEA (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Add TfOH (1.0 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 3-5 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of related pyrimidine derivatives, which can serve as a baseline for optimizing the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio (S-methylisothiourea:β-ketoester) | 1.1 : 1.0 | [1] |
| Base (equiv.) | 1.1 | [1] |
| Acid (equiv.) | 1.0 | [1] |
| Reaction Temperature (Condensation) | 0 °C | [1] |
| Reaction Temperature (Cyclization) | 50 °C | [1] |
| Typical Yield | 94% (on a 200g scale for a similar compound) | [1] |
| Typical Purity | >99% | [1] |
Visualizations
Synthesis Pathway
Caption: One-pot synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 4-Methyl-6-(methylthio)pyrimidin-2-ol and Other Pyrimidine Derivatives for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] This guide provides a comparative analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol against other key pyrimidine derivatives, offering insights into their therapeutic potential supported by experimental data.
While specific biological data for this compound is limited in publicly available literature, its structural features—a pyrimidin-2-ol core with methyl and methylthio substitutions—suggest potential for biological activity. This guide will extrapolate its potential performance based on the well-documented activities of structurally similar pyrimidine derivatives and provide detailed experimental protocols for key biological assays.
Comparative Biological Activities of Pyrimidine Derivatives
The therapeutic potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2][6][7] Modifications can impact the molecule's binding affinity to biological targets, pharmacokinetic properties, and overall efficacy. The following tables summarize quantitative data for various pyrimidine derivatives, providing a benchmark for evaluating the potential of this compound.
Anticancer Activity
Pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[5][8]
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| Compound 2d | A549 (Lung) | 50 (strong cytotoxicity at 100 µM) | Not specified | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 2a | HepG-2 (Liver) | 0.209 | EGFR/VEGFR-2 Inhibition | [10] |
| Compound 10b | HepG-2 (Liver) | 0.161 | EGFR/VEGFR-2 Inhibition | [10] |
| Compound 2a | MCF-7 (Breast) | 0.195 | EGFR/VEGFR-2 Inhibition | [10] |
| Compound 10b | MCF-7 (Breast) | 0.141 | EGFR/VEGFR-2 Inhibition | [10] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | Apoptosis Induction | [11] |
| 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol derivative | AGS (Gastric Adenocarcinoma) | 53.02 | Not specified | [5] |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a key mechanism for the therapeutic effects of many pyrimidine derivatives.[8] Kinases, in particular, are major targets in cancer therapy.[8][12][13]
Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Assay Type | Reference |
| Aminopyrimidine Analogs | JAK2 | Varies | Kinase Inhibition Assay | [12] |
| IKKε | Varies | Kinase Inhibition Assay | [12] | |
| TBK1 | Varies | Kinase Inhibition Assay | [12] | |
| AURKB | Varies | Kinase Inhibition Assay | [12] | |
| Pyrido[2,3-d]pyrimidine Derivatives | Lipoxygenase (Soybean) | |||
| Compound 2a | 42 µM | Enzyme Inhibition Assay | [9] | |
| Compound 2f | 47.5 µM | Enzyme Inhibition Assay | [9] |
Antimicrobial Activity
Certain pyrimidine derivatives have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents.
Table 3: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | Staphylococcus aureus | 16 | [5] |
| Escherichia coli | 32 | [5] | |
| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | |||
| Compound 9o | S. aureus | 24 nM | [6] |
| E. coli | 51 nM | [6] | |
| P. aeruginosa | 53 nM | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays relevant to the biological activities of pyrimidine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][3][4][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.[1][3]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrimidine derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Kinase Inhibition Assay
Biochemical kinase inhibition assays are essential for determining the potency of compounds against specific kinase targets.[2][15][16]
Principle: A common method measures the amount of ATP remaining after a kinase reaction. A decrease in signal (e.g., luminescence) indicates higher kinase activity (more ATP consumed), while a strong signal suggests kinase inhibition.[2]
Protocol (Luminescence-Based):
-
Compound Preparation:
-
Prepare serial dilutions of the pyrimidine-based test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase (e.g., JAK2, EGFR), a specific substrate, and assay buffer.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[2]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of pyrimidine derivatives can be assessed using methods like the broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).[6][17]
Protocol (Agar Well Diffusion):
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strains in an appropriate broth medium overnight.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
-
Agar Plate Inoculation:
-
Uniformly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
-
Well Preparation and Compound Addition:
-
Create wells in the agar using a sterile borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.
-
Include a solvent control and a positive control (a known antibiotic or antifungal).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity. The MIC can be determined by testing serial dilutions of the compound.
-
Signaling Pathway Visualization
Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The JAK-STAT pathway is a critical pathway in which pyrimidine-based inhibitors have shown significant efficacy.[2]
Conclusion
The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with a vast potential for the development of novel therapeutics. While direct experimental data on this compound is not extensively available, the comparative analysis of structurally related pyrimidine derivatives provides a strong rationale for its investigation as a potential anticancer, enzyme inhibitory, or antimicrobial agent. The provided experimental protocols offer a standardized framework for the biological evaluation of this and other novel pyrimidine compounds. Further structure-activity relationship studies, guided by the data on analogous compounds, will be crucial in unlocking the full therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unife.it [iris.unife.it]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Comparative biological activity of methylthiopyrimidines
A Comparative Guide to the Biological Activity of Methylthiopyrimidines
This guide provides an objective comparison of the biological activities of various methylthiopyrimidine derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Anticancer Activity
Methylthiopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1]
Table 1: Comparative Anticancer Activity of Methylthiopyrimidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference(s) |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel Average | log GI50 -5.66 | [3] |
| Thiazolo[4,5-d]pyrimidines | Compound 2b | Ovarian Cancer (IGROV1) | Growth % -5.14 | [3] |
| Thienopyrimidines | Compound 14 (containing sulfadoxine) | Breast Cancer (MCF7) | IC50 22.12 | [4] |
| Thienopyrimidines | Compound 13 (containing sulfadimethoxine) | Breast Cancer (MCF7) | IC50 22.52 | [4] |
| Thienopyrimidines | Compound 9 (containing sulfanilamide) | Breast Cancer (MCF7) | IC50 27.83 | [4] |
| Aminopyrimidine | Compound 2a (N-benzyl counterpart of RDS 3442) | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | EC50 4 - 8 | [5] |
Antimicrobial Activity
Several methylthiopyrimidine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2]
Table 2: Comparative Antimicrobial Activity of Methylthiopyrimidine Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference(s) |
| 2-(Benzylthio)pyrimidines | Compound 6c | S. aureus | MIC 125 | |
| 2-(Benzimidazolylmethylthio)pyrimidines | Compound 6m | S. aureus | MIC 500 | |
| 2-(Benzimidazolylmethylthio)pyrimidines | Compound 6m | E. coli | MIC 500 | |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5b | S. aureus, B. subtilis | Significant Antibacterial Activity | [2] |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5d | S. aureus | Good Activity | [2] |
| 4,6-Diaryl-2-alkylthiopyrimidines | Compound 5e | B. subtilis | Higher Activity | [2] |
| Halogenated Pyrimidines | 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | MIC 50 |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the methylthiopyrimidine derivatives and incubated for a specified period, typically 24-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the methylthiopyrimidine derivative is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium and inoculum (growth control) and medium alone (sterility control) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Methylthiopyrimidines often exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate some of the pathways potentially inhibited by these compounds.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Postulated inhibition of the EGFR signaling cascade.
Caption: Potential modulation of the BMP2/SMAD1 signaling pathway.
Experimental Workflows
The following diagrams illustrate generalized workflows for assessing the biological activity of methylthiopyrimidine derivatives.
Caption: Workflow for a in vitro kinase inhibition assay.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Activity: A Comparative Guide to Pyrimidin-2-ol Analogs
For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a privileged scaffold in the quest for novel therapeutics. Among its numerous derivatives, pyrimidin-2-ol analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidin-2-ol analogs, focusing on their anticancer and antimicrobial properties. We present a synthesis of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising chemical space.
The core structure of pyrimidin-2-ol, with its characteristic tautomerism between the lactam and lactim forms, offers multiple points for chemical modification. These modifications, strategically placed at various positions on the pyrimidine ring and its substituents, profoundly influence the molecule's interaction with biological targets, ultimately dictating its therapeutic potential.
Comparative Analysis of Biological Activity
The biological evaluation of pyrimidin-2-ol analogs has primarily focused on their efficacy as anticancer and antimicrobial agents. The following sections summarize the quantitative data from various studies, highlighting the impact of structural modifications on their activity.
Anticancer Activity
The anticancer potential of pyrimidine derivatives, including pyrimidin-2-ol analogs, is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.[1][2] The in vitro cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-OCH3-Ph | H | HCT-116 | 1.98 ± 0.69 | [3] |
| MCF-7 | 2.18 ± 0.93 | [3] | |||
| 2 | 4-Cl-Ph | H | A549 | >100 | [1] |
| 3 | 4-Br-Ph | H | MCF-7 | 89.37 ± 1.17 | [4] |
| HCT-116 | 89.24 ± 1.36 | [4] | |||
| 4 | Fused 1,4-benzodioxane | - | A549 | 0.80 ± 0.09 | [5] |
| HepG2 | 0.11 ± 0.02 | [5] | |||
| U937 | 0.07 ± 0.01 | [5] |
Structure-Activity Relationship Insights:
-
Substitution at the 4- and 6-positions: The nature of the substituents at the C4 and C6 positions of the pyrimidine ring plays a crucial role in determining anticancer activity. Aromatic substitutions are common, and the presence of electron-donating or electron-withdrawing groups on these phenyl rings can significantly modulate potency. For instance, the introduction of a fused 1,4-benzodioxane moiety (Compound 4) led to a remarkable increase in activity across multiple cell lines.[5]
-
Impact of Halogens: Halogen substitution on the phenyl rings is a frequent strategy. While a bromo-substituted analog (Compound 3) showed moderate activity, a chloro-substituted counterpart (Compound 2) was largely inactive, suggesting that the type and position of the halogen are critical.[1][4]
-
Kinase Inhibition: Many pyrimidine derivatives exert their anticancer effects by targeting protein kinases.[1][6] The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases, and modifications to the substituents can enhance binding affinity and selectivity.
Antimicrobial Activity
Pyrimidin-2-ol analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8] The minimum inhibitory concentration (MIC) is the standard metric used to quantify the in vitro antimicrobial efficacy of these compounds.
Table 2: In Vitro Antimicrobial Activity of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine Derivatives
| Compound | X | R | Test Organism | MIC (µM/ml) | Reference |
| 5 | O | 4-Cl | S. aureus | >50 | [7] |
| 6 | S | 4-Cl | E. coli | 0.91 | [7] |
| 7 | NH | 4-Cl | B. subtilis | 0.96 | [7] |
| 8 | O | 5-Br, 2-OH | P. aeruginosa | 0.77 | [7] |
| 9 | NH | 5-Br, 2-OH | S. enterica | 1.55 | [7] |
| 10 | O | 4-Br | A. niger | 1.68 | [7] |
| 11 | NH | 4-Cl | C. albicans | 1.73 | [7] |
Structure-Activity Relationship Insights:
-
Influence of the C2-substituent: The nature of the substituent at the C2 position (hydroxyl, thiol, or amino group) significantly impacts the antimicrobial spectrum and potency. Thiol (X=S) and amino (X=NH) analogs often exhibit better activity compared to their hydroxyl (X=O) counterparts.[7]
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups, on the phenyl rings at C4 and C6 generally enhances antimicrobial activity.[7] For example, the presence of a chloro group in compounds 6 and 7, and a bromo group in compounds 8, 9, and 10 contributed to their notable activity.[7]
-
Substitution Pattern on the Phenyl Ring: The substitution pattern on the phenyl ring at the C4 position is a key determinant of activity. The presence of a hydroxyl group at the ortho position and a bromine atom at the meta position (compounds 8 and 9) resulted in potent activity against Gram-negative bacteria.[7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidin-2-ol analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility: Broth Tube Dilution Method
The broth tube dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Protocol:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the pyrimidin-2-ol analog is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of sterile test tubes.[7][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] This suspension is then further diluted to achieve the final desired inoculum concentration in the test tubes.
-
Inoculation: Each tube containing the antimicrobial dilution, as well as a growth control tube (containing only medium) and a sterility control tube (containing only medium and no inoculum), is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Turbidity in the tube indicates microbial growth.[12]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the structure-activity relationships of pyrimidin-2-ol analogs.
BMP2/SMAD1 Signaling Pathway
Certain pyrimidine derivatives have been shown to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is critical for bone formation and repair.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. m.youtube.com [m.youtube.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Substituted Pyrimidines
For researchers, scientists, and professionals in drug development, understanding the subtle structural variations of substituted pyrimidines is paramount. This guide provides an objective spectroscopic comparison of a selection of these crucial heterocyclic compounds, supported by experimental data and detailed methodologies. By examining their UV-Vis, NMR, and Mass Spectrometry profiles, we can gain deeper insights into their electronic environments, structural connectivity, and fragmentation patterns, aiding in their identification, characterization, and application in medicinal chemistry.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a curated set of substituted pyrimidines, offering a clear and direct comparison of their characteristic spectral features.
UV-Visible Absorption Data
The position of the maximum absorption (λmax) in the UV-Vis spectrum is influenced by the electronic transitions within the pyrimidine ring and is sensitive to the nature and position of substituents.
| Compound | Substituent(s) | λmax (nm) | Solvent/pH |
| 2-Aminopyrimidine | 2-Amino | 233, 292 | Ethanol |
| 5-Fluorouracil | 5-Fluoro | ~266 | pH 7.4 (PBS)[1] |
| Cytosine | 4-Amino-2-oxo | 267 | pH 7 |
| Uracil | 2,4-Dioxo | ~258 | Neutral pH[2] |
| 4,6-Dimethylpyrimidine | 4,6-Dimethyl | - | - |
| 2,4-Diaminopyrimidine | 2,4-Diamino | - | - |
| 5-Bromopyrimidine | 5-Bromo | - | - |
¹H NMR Chemical Shift Data (δ, ppm)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts of the pyrimidine ring protons are particularly indicative of the electronic effects of the substituents.
| Compound | H2 | H4 | H5 | H6 | Other Protons (Substituent) | Solvent |
| 2-Aminopyrimidine | - | 8.28 | 6.76 | 8.28 | 5.14 (NH₂) | D₂O[3] |
| 5-Fluorouracil | - | - | 7.73 (d) | - | 11.46 (NH), 10.70 (NH) | DMSO-d₆ + HCl[4] |
| Cytosine | - | 7.46 (d) | 5.86 (d) | - | 7.08 (NH₂), 11.0 (NH) | DMSO-d₆ |
| Uracil | - | 7.55 (d) | 5.57 (d) | - | 11.0 (NH), 11.1 (NH) | DMSO-d₆ |
| 4,6-Dimethylpyrimidine | 8.95 | - | 6.95 | - | 2.45 (CH₃) | CDCl₃ |
| 2,4-Diaminopyrimidine | - | - | 5.8 | - | 6.9 (NH₂), 6.54 (NH₂) | DMSO-d₆[5] |
| 5-Bromopyrimidine | 9.15 | 8.95 | - | 8.95 | - | CDCl₃ |
Note: Chemical shifts are reported relative to TMS. Coupling patterns (s: singlet, d: doublet) are provided where available.
¹³C NMR Chemical Shift Data (δ, ppm)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the chemical environment of each carbon atom in a molecule, offering valuable structural information.
| Compound | C2 | C4 | C5 | C6 | Other Carbons (Substituent) | Solvent |
| Pyrimidine (unsubstituted) | 158.4 | 156.8 | 121.7 | 156.8 | - | CDCl₃[6] |
| 5-Fluorouracil | 149.66 | 157.54 | 138.55 (d) | - | - | DMSO |
| Cytosine | 155.6 | 165.6 | 93.5 | - | - | DMSO-d₆ |
| Uracil | 151.8 | 164.5 | 102.1 | - | - | DMSO-d₆ |
| 4,6-Dimethylpyrimidine | 157.0 | 166.2 | 117.0 | 166.2 | 23.9 (CH₃) | CDCl₃ |
| 2,4-Diaminopyrimidine | 166.6 | 167.2 | 83.0 | 161.3 | - | -[5] |
| 5-Bromopyrimidine | 159.4 | 159.9 | 120.9 | 159.9 | - | CDCl₃ |
Note: Chemical shifts are reported relative to TMS. For 5-fluorouracil, the C5 signal is a doublet due to coupling with the fluorine atom.
Mass Spectrometry - Key Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule upon ionization. The fragmentation patterns are characteristic of the compound's structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| 2-Aminopyrimidine | 95 | 68 ([M-HCN]⁺), 67, 42, 41 |
| 5-Fluorouracil | 130 | 87 ([M-HNCO]⁺), 42 ([HNCO]⁺) |
| Cytosine | 111 | 95 ([M-NH₂]⁺), 69, 43 |
| Uracil | 112 | 69 ([M-HNCO]⁺), 42 ([HNCO]⁺)[3] |
| 4,6-Dimethylpyrimidine | 108 | 93 ([M-CH₃]⁺), 81, 67, 53 |
| 2,4-Diaminopyrimidine | 110 | 94 ([M-NH₂]⁺), 83, 67, 56 |
| 5-Bromopyrimidine | 158/160 | 79 ([M-Br]⁺), 52 |
Note: The presence of bromine in 5-bromopyrimidine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted pyrimidines. Instrument-specific parameters may require optimization.
UV-Vis Spectroscopy
-
Sample Preparation: Dissolve the pyrimidine derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, or phosphate-buffered saline) to a concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration range is 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used to dissolve the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled spectra are usually recorded to simplify the spectrum to single lines for each unique carbon.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the protons and carbons by analyzing their positions, multiplicities, and, if necessary, by using 2D NMR techniques (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile pyrimidine derivative into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and record their relative abundance.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted pyrimidine.
Caption: General workflow for the spectroscopic analysis of substituted pyrimidines.
References
- 1. Page loading... [guidechem.com]
- 2. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
Rise of Novel Pyrimidines in Antimicrobial Warfare: A Comparative Analysis
The escalating threat of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents, with pyrimidine derivatives emerging as a promising frontier in this ongoing battle. These heterocyclic compounds, fundamental to nucleic acid structure, are now being strategically modified to combat a wide spectrum of microbes. This guide provides a comparative overview of the antimicrobial efficacy of select novel pyrimidines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Recent studies have highlighted the potent antimicrobial activities of newly synthesized pyrimidine-containing compounds against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3][4][5][6] The versatility of the pyrimidine scaffold allows for chemical modifications that enhance their efficacy and target specific microbial pathways.
Comparative Efficacy of Novel Pyrimidine Derivatives
The antimicrobial potency of novel pyrimidine compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial efficacy. Below is a summary of the MIC values for several recently developed pyrimidine derivatives against a panel of clinically relevant microorganisms.
| Compound Class | Derivative Example | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiophenyl-pyrimidines | Compound Bb2 | Staphylococcus aureus (MRSA) | Positive | <1 | Vancomycin | >1 |
| Enterococcus faecalis (VRE) | Positive | <1 | Methicillin | >1 | ||
| 1,2,4-Triazolo[1,5-a]pyrimidines | Compound 9o | Bacillus subtilis | Positive | 16-102 | Ciprofloxacin | 10-90 |
| Staphylococcus aureus | Positive | 16-102 | Ciprofloxacin | 10-90 | ||
| Escherichia coli | Negative | 16-102 | Ciprofloxacin | 10-90 | ||
| Pseudomonas aeruginosa | Negative | 16-102 | Ciprofloxacin | 10-90 | ||
| Compound 9n | Candida albicans | Fungus | 15.50-26.30 | Fluconazole | 11.50-17.50 | |
| Pyridothienopyrimidines | Compound 6c | Bacillus subtilis | Positive | 4-32 | Amoxicillin | 4-16 |
| Bacillus cereus | Positive | 4-32 | Amoxicillin | 4-16 | ||
| Pyrrolopyrimidines | Bromo & Iodo Derivatives | Staphylococcus aureus | Positive | 8 | - | - |
Unraveling the Mechanisms of Action
The antimicrobial activity of many pyrimidine derivatives stems from their ability to interfere with essential bacterial processes. A common mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for purine and pyrimidine biosynthesis.[2][7] By blocking this pathway, these compounds effectively halt DNA synthesis and bacterial growth.[2][7] Another key target for some pyrimidine-based drugs is DNA gyrase, an enzyme that controls DNA topology and is essential for DNA replication.[4][8]
Certain novel thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[2][9] By disrupting the polymerization of FtsZ, these compounds prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[9]
Mechanisms of action for novel pyrimidine antimicrobials.
Experimental Protocols for Efficacy Validation
The validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two commonly employed assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[10][11][12]
-
Preparation of Inoculum: Isolate several colonies of the test microorganism from a fresh culture plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Serial Dilution: Prepare a series of twofold dilutions of the novel pyrimidine compound in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions.[10]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[10]
-
Incubation: Cover the plate and incubate at a temperature and duration appropriate for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Workflow for MIC determination via broth microdilution.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.[10][13]
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an agar plate.[10]
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[10]
-
Application of Compound: Add a fixed volume of the novel pyrimidine solution to a designated well. A known antibiotic can be used as a positive control in another well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
The continued exploration and development of novel pyrimidine derivatives represent a crucial strategy in addressing the challenge of antimicrobial resistance. Their diverse mechanisms of action and amenability to chemical modification make them a highly promising class of therapeutic agents for the future.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Methyl-6-(methylthio)pyrimidin-2-ol Against Known EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 4-Methyl-6-(methylthio)pyrimidin-2-ol against established Epidermal Growth Factor Receptor (EGFR) inhibitors. Given the absence of published experimental data for this compound, this document serves as a template to illustrate how its performance would be benchmarked. The data presented for the reference compounds is based on available literature.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[2] The pyrimidine scaffold is a common structural feature in many potent EGFR tyrosine kinase inhibitors (TKIs).[3] This guide focuses on comparing the hypothetical efficacy of this compound with well-characterized pyrimidine-based EGFR inhibitors.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected known EGFR inhibitors against the EGFR tyrosine kinase. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (nM) | Notes |
| This compound | EGFR | Data Not Available | Hypothetical value for benchmarking purposes. |
| Gefitinib | EGFR | 33 nM - 57 nM | A potent and selective EGFR tyrosine kinase inhibitor.[4][5] |
| Erlotinib | EGFR | 2 nM | A potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6] |
| Lapatinib | EGFR, ErbB2 | 10.8 nM (EGFR) | A dual tyrosine kinase inhibitor of both EGFR and HER2 (ErbB2).[7][8][9] |
| Compound 10b (pyrimidine-5-carbonitrile derivative) | EGFR | 8.29 ± 0.04 nM | An experimental pyrimidine derivative showing high potency against EGFR.[10] |
| Compound 4g (Indolyl-pyrimidine derivative) | EGFR | 250 nM | An experimental pyrimidine derivative with moderate EGFR inhibitory activity.[11] |
Experimental Protocols
The determination of inhibitory activity against EGFR is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commonly used methods.
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. A decrease in ATP levels, detected as a luminescent signal, corresponds to kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the kinase assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Reaction Setup: To the wells of the assay plate, add the diluted compounds. Include "no inhibitor" wells for positive control (100% enzyme activity) and "no enzyme" wells for a blank control.
-
Enzyme Addition: Add the diluted recombinant EGFR enzyme to all wells except for the blank controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal.[1]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagrams illustrate the EGFR signaling cascade and the experimental workflow for determining inhibitor potency.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
References
- 1. promega.com [promega.com]
- 2. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Vitro Assay Comparison of Pyrimidine-Based Compounds in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of recently developed pyrimidine-based compounds targeting key oncogenic signaling pathways. The data presented is supported by detailed experimental protocols and visualizations to aid in the evaluation of these compounds for further investigation.
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, largely due to its ability to mimic natural nucleic acids and interact with the ATP-binding sites of various kinases.[1][2] Recent advancements have led to the synthesis of novel pyrimidine derivatives with enhanced potency and selectivity against critical cancer targets, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[3][4] This guide focuses on a comparative analysis of two such promising compounds, a thieno[2,3-d]pyrimidine derivative (Compound 5b) and a pyrimidine-based Aurora Kinase inhibitor (Compound 13), highlighting their in vitro efficacy against relevant cancer cell lines.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro inhibitory activities of the selected pyrimidine-based compounds against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness.
| Compound | Target(s) | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (5b) | EGFRWT, EGFRT790M | A549 (Lung) | Anti-proliferative | 37.19 (EGFRWT), 204.10 (EGFRT790M) | [5] |
| MCF-7 (Breast) | Anti-proliferative | Not specified | [5] | ||
| Pyrimidine-based Inhibitor (13) | Aurora A Kinase | NCI-H524 (SCLC) | Growth Inhibition | 3.36 | [6] |
| NCI-H526 (SCLC) | Growth Inhibition | < 100 | [6] | ||
| NCI-H209 (SCLC) | Growth Inhibition | < 100 | [6] | ||
| NCI-H146 (SCLC) | Growth Inhibition | > 1000 | [6] | ||
| NCI-H841 (SCLC) | Growth Inhibition | > 1000 | [6] |
SCLC: Small-Cell Lung Cancer
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-proliferative Activity Assessment (MTT Assay)
The anti-proliferative activity of the thieno[2,3-d]pyrimidine derivatives was evaluated using the conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5][7]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Following incubation, an MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[7] During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[7]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay (ATP Consumption Assay)
The inhibitory potency of the pyrimidine-based compounds against Aurora A kinase was determined using an ATP consumption assay.[6]
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.[7]
-
Reaction Setup: In a 384-well plate, the test compound, purified Aurora A kinase enzyme, and a specific substrate are combined.[7][8]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[7]
-
Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow for ATP consumption.[8]
-
Detection: A luminescence-based ATP detection reagent is added to the wells. The amount of remaining ATP is proportional to the luminescence signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and less inhibition.[8]
Mandatory Visualizations
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: EGFR signaling pathway and the point of inhibition by Compound 5b.
References
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Herbicidal Activity in Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of various pyrimidine derivatives, supported by experimental data. Pyrimidine-based compounds are a significant class of herbicides, with many exhibiting their mode of action through the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Pyrimidine herbicides, along with other chemical families like sulfonylureas and imidazolinones, function by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine. This inhibition leads to a deficiency in these vital amino acids, which are necessary for protein synthesis and overall plant growth. The disruption of this pathway ultimately results in the cessation of cell division and plant death. Many of these herbicides are non-competitive inhibitors, binding to a site on the ALS enzyme distinct from the active site, which alters the enzyme's three-dimensional structure and reduces its affinity for its natural substrates.[1]
Herbicidal Activity Data
The following table summarizes the herbicidal activity of various pyrimidine derivatives against a range of weed species. The data is presented as the concentration required to inhibit a process by 50% (IC50 for in vitro enzyme activity, GR50 for whole-plant growth reduction) or as a percentage of inhibition at a given concentration.
| Compound Class | Compound | Target Weed Species | Herbicidal Activity | Reference |
| Pyrimidinedione | Compound 6q | Zinnia elegans (ZE), Abutilon theophrasti (AT) | 100% inhibition @ 9.375 g a.i./ha | [2][3] |
| Compound 6f | Zinnia elegans (ZE), Abutilon theophrasti (AT) | 100% inhibition @ 37.5 g a.i./ha | [2] | |
| Compound 6r | Zinnia elegans (ZE) | 90% inhibition @ 9.375 g a.i./ha | [2] | |
| Compound 6d, 6e, 6k, 6p | Abutilon theophrasti (AT) | 90% inhibition @ 9.375 g a.i./ha | [2] | |
| Pyrido[2,3-d]pyrimidine | Compound 2o | Bentgrass (Agrostis stolonifera) | Good activity (4-5 ranking) @ 1 mM | [4][5] |
| Lettuce (Lactuca sativa) | No marked inhibitory effect @ 1 mM | [4][6] | ||
| Pyrimidine Thiourea | Compound 4d | Brassica napus L. | 81.5% root growth inhibition @ 100 mg L-1 | [7] |
| Compound 4f | Digitaria adscendens | 81% root growth inhibition @ 100 mg L-1 | [7] | |
| Fused Heterocyclic Amides | Compound 5b | Amaranthus retroflexus | High inhibitory activity at low concentration (pre-emergence) | [8] |
| Chlorsulfuron Derivatives | W104 | Brassica campestris | 70.8% inhibition @ 150 g·ha−1 (pre-emergence) | [9] |
| W103 | Brassica campestris | 13.9% inhibition @ 150 g·ha−1 (pre-emergence) | [9] | |
| Wild Radish ALS Mutant | Ala-122-Tyr | Chlorsulfuron, Metosulam, Imazamox | GR50 R/S ratio >1024, >512, >137 respectively | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.
1. Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in an ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[2] d. Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.[2]
2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, the substrate (pyruvate), and cofactors (TPP, FAD, MgCl2). b. Add the crude enzyme extract to the reaction mixture. c. Introduce serial dilutions of the test herbicide to the mixture. d. Incubate the reaction at 37°C for 1 hour.[2] e. Stop the reaction by adding sulfuric acid. f. Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. g. Add creatine and α-naphthol solution to form a colored complex with acetoin. h. Incubate at 60°C for another 15 minutes. i. Measure the absorbance at 525 nm using a microplate reader.
3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.[2]
Whole-Plant Greenhouse Assay for Herbicidal Activity
This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.
1. Plant Growth: a. Sow seeds of the target weed and/or crop species in pots filled with a standard potting mix. b. Grow the plants in a controlled environment, such as a greenhouse or growth chamber, with optimal conditions for temperature, light, and humidity. c. Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application: a. When the plants have reached a specific growth stage (e.g., 3-4 true leaves), they are ready for treatment. b. Prepare a range of herbicide concentrations to be tested. Include a control group that is sprayed with the formulation blank (without the active ingredient). c. Apply the herbicide solution evenly to the foliage of the plants using a sprayer.
3. Assessment: a. Return the treated plants to the controlled environment. b. At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess and score the plants for signs of phytotoxicity. This is often done on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete plant death.[2] c. At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material. d. Determine the fresh or dry weight of the harvested biomass.
4. Data Analysis: a. Calculate the percentage of growth reduction for each herbicide concentration relative to the untreated control. b. Plot the percentage of growth reduction against the logarithm of the herbicide concentration. c. Determine the GR50 value, which is the herbicide concentration that causes a 50% reduction in plant growth.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships in cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives: insights into receptor topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahri.uwa.edu.au [ahri.uwa.edu.au]
Comparative Analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol Cross-Reactivity: A Proposed Kinase Inhibition Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 4-Methyl-6-(methylthio)pyrimidin-2-ol. Due to the absence of publicly available cross-reactivity data for this specific compound, this document outlines a proposed experimental approach and presents hypothetical data to illustrate a comparative analysis. The pyrimidine scaffold is a common feature in kinase inhibitors; therefore, this guide focuses on a kinase panel screening for assessing the compound's selectivity.[1][2][3][4]
Introduction to Pyrimidine Derivatives and Kinase Inhibition
Pyrimidine-based compounds are a significant class of heterocyclic molecules that form the core of various biologically active agents.[5][6] They are particularly prominent in the development of kinase inhibitors due to their ability to form key hydrogen bonds with the hinge region of the kinase active site.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2][4] Consequently, the development of selective kinase inhibitors is a major focus in drug discovery. A critical aspect of this development is the assessment of a compound's selectivity, or its potential for "off-target" effects, through cross-reactivity studies.
This guide proposes a cross-reactivity study for this compound against a panel of kinases, comparing its hypothetical performance to GDC-0941, a known thieno[3,2-d]pyrimidine-based inhibitor of Class I PI3 Kinase.[2]
Proposed Experimental Protocol: Kinase Panel Screening
To assess the cross-reactivity of this compound, a comprehensive kinase panel screening is proposed. This experiment will determine the compound's inhibitory activity against a diverse set of kinases, providing a selectivity profile.
Objective: To determine the percentage of inhibition of a panel of kinases by this compound at a fixed concentration and to compare its selectivity profile with a known kinase inhibitor, GDC-0941.
Materials:
-
This compound
-
GDC-0941 (Comparator Compound)
-
Recombinant human kinases (e.g., PI3Kα, mTOR, AKT1, MEK1, ERK2, CDK2, etc.)
-
ATP (Adenosine triphosphate)
-
Substrate peptides for each kinase
-
Assay buffer
-
Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound and GDC-0941 in DMSO. Serially dilute the compounds to the desired final assay concentration (e.g., 10 µM).
-
Kinase Reaction:
-
Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds (this compound or GDC-0941) or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound against each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Compile the data into a table for comparative analysis.
-
Caption: Experimental workflow for the proposed kinase cross-reactivity screening.
Hypothetical Data Presentation
The following table summarizes hypothetical percentage inhibition data for this compound and the comparator compound, GDC-0941, against a selection of kinases at a concentration of 10 µM.
| Kinase Target | Protein Family | This compound (% Inhibition) | GDC-0941 (% Inhibition) |
| PI3Kα | Lipid Kinase | 95 | 98 |
| PI3Kβ | Lipid Kinase | 68 | 92 |
| PI3Kδ | Lipid Kinase | 75 | 96 |
| PI3Kγ | Lipid Kinase | 55 | 85 |
| mTOR | PI3K-like Kinase | 88 | 90 |
| DNAPK | PI3K-like Kinase | 45 | 60 |
| AKT1 | Ser/Thr Kinase | 32 | 15 |
| MEK1 | Ser/Thr Kinase | 15 | 8 |
| ERK2 | Ser/Thr Kinase | 5 | 2 |
| CDK2 | Ser/Thr Kinase | 12 | 5 |
| EGFR | Tyr Kinase | 8 | 3 |
| SRC | Tyr Kinase | 18 | 10 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Comparative Analysis of Hypothetical Results
Based on the hypothetical data, this compound shows potent inhibition of PI3Kα and mTOR, similar to the comparator GDC-0941. However, it appears to have a slightly broader inhibitory profile against the PI3K isoforms compared to GDC-0941, with lower but still significant inhibition of PI3Kβ, PI3Kδ, and PI3Kγ. Both compounds show minimal activity against the tested Ser/Thr and Tyr kinases, suggesting good selectivity against these families.
Relevance to Cellular Signaling
The potent inhibition of PI3K and mTOR suggests that this compound could modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a robust framework for its evaluation. The proposed kinase panel screening offers a standardized method to assess its selectivity and compare it with other known inhibitors. The hypothetical data and pathway diagrams illustrate how such a study can provide valuable insights into the compound's potential therapeutic applications and off-target effects, which is a critical step in the drug development process. Further experimental validation is necessary to determine the true cross-reactivity profile of this compound.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol and Commercial Fungicides for Antifungal Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal potential of 4-Methyl-6-(methylthio)pyrimidin-2-ol with established commercial fungicides. Due to a lack of specific experimental data on this compound in the public domain, this comparison focuses on the broader class of pyrimidine derivatives and draws quantitative comparisons from data available for widely used commercial fungicides with similar structural motifs or target pathogens.
This guide will focus on a comparative assessment with commercial anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, and the phenylpyrrole fungicide fludioxonil. These are frequently used to control gray mold caused by Botrytis cinerea, a common target for novel antifungal agents.
Quantitative Comparison of Commercial Fungicide Efficacy
To provide a baseline for the potential efficacy of novel pyrimidine compounds like this compound, the following table summarizes the 50% effective concentration (EC50) values of pyrimethanil, cyprodinil, and fludioxonil against Botrytis cinerea, a significant plant pathogen. Lower EC50 values indicate higher antifungal potency.
| Fungicide | Chemical Class | Target Pathogen | EC50 (µg/mL) | Reference(s) |
| Pyrimethanil | Anilinopyrimidine | Botrytis cinerea | 0.0052 - 94.07 | [3][4] |
| Cyprodinil | Anilinopyrimidine | Botrytis cinerea | 0.0035 - 77.17 | [5][6] |
| Fludioxonil | Phenylpyrrole | Botrytis cinerea | < 0.1 - 0.38 | [7][8] |
Note: The wide range of EC50 values for pyrimethanil and cyprodinil can be attributed to the development of fungicide resistance in different isolates of Botrytis cinerea.[3][4]
Experimental Protocols
The following outlines a typical experimental methodology for determining the in vitro efficacy of antifungal compounds against phytopathogenic fungi like Botrytis cinerea.
In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method to determine the direct effect of a compound on fungal growth.
1. Fungal Isolate and Culture Preparation:
-
A pure isolate of the target fungus (e.g., Botrytis cinerea) is obtained from a reputable culture collection or isolated from an infected plant.
-
The fungus is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.[9]
2. Preparation of Fungicide Stock Solutions:
-
The test compound (e.g., this compound) and commercial standards are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[9]
3. Preparation of Fungicide-Amended Media:
-
The fungicide stock solution is serially diluted and added to molten PDA at a specific temperature (e.g., 45-50°C) to achieve a range of final concentrations.[7]
-
The same volume of the solvent (DMSO) is added to the control plates.
-
The amended media is then poured into sterile Petri dishes.
4. Inoculation and Incubation:
-
A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.[7]
-
The plates are incubated at the optimal growth temperature for the fungus in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated for each concentration relative to the control.
-
The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[7]
Mechanism of Action: Anilinopyrimidine Fungicides
The proposed mechanism of action for anilinopyrimidine fungicides like pyrimethanil and cyprodinil involves the inhibition of methionine biosynthesis. This diagram illustrates the key steps in this proposed pathway.
Caption: Proposed inhibition of methionine biosynthesis by anilinopyrimidine fungicides.
This guide highlights the existing knowledge gap regarding the specific antifungal efficacy of this compound. Further experimental investigation is warranted to fully characterize its potential as a novel fungicidal agent and to enable direct comparisons with established commercial products. The provided data and protocols offer a framework for such future research.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungitoxicity of some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of Brazilian <i>Botrytis cinerea</i> isolates from strawberry to pyrimethanil and its control efficacy - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-6-(methylthio)pyrimidin-2-ol: A Guide for Laboratory Professionals
Researchers and scientists handling 4-Methyl-6-(methylthio)pyrimidin-2-ol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential information on the proper disposal procedures for this compound, based on general best practices for chemical waste management.
Immediate Safety and Handling
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
|---|---|
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work under a chemical fume hood. |
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The primary principle is that this chemical should be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Containerization:
-
Place the waste in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical to prevent leaks or reactions.
-
-
Storage:
-
Disposal:
-
Spill Management:
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for 4-Methyl-6-(methylthio)pyrimidin-2-ol
This guide provides critical safety and logistical information for handling 4-Methyl-6-(methylthio)pyrimidin-2-ol, a sulfur-containing pyrimidine derivative. The following procedures are based on the known hazards of similar chemical structures and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for this compound, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn at all times. | To prevent skin contact which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid inhalation of dust or vapors that are harmful and may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential to minimize exposure and ensure the integrity of experiments involving this compound.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling the compound to prevent cross-contamination.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
Don chemical-resistant gloves. It is good practice to inspect gloves for any tears or punctures before use.
-
-
Compound Handling:
-
If working with a solid, carefully weigh and transfer the compound within the fume hood to minimize dust generation.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers with the compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then wipe it down.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated puncture-resistant sharps container.
-
-
Container Management:
-
Use containers made of a material compatible with the chemical.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Keep waste containers securely closed and store them in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow for this compound.
Caption: A workflow for the safe handling of this compound.
Caption: A logical pathway for the proper disposal of waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
